2-Azaspiro[4.5]decane-6-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-azaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-3-1-2-4-10(8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13) |
InChI Key |
SHUUSFTYJUJLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC2)C(C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 2-Azaspiro[4.5]decane-6-carboxylic acid
The synthesis of 2-Azaspiro[4.5]decane-6-carboxylic acid represents a sophisticated challenge in alicyclic chemistry, primarily due to the steric congestion at the spiro-quaternary carbon and the necessity for precise regiochemical control of the carboxylic acid moiety on the cyclohexane ring.
This scaffold serves as a critical conformationally restricted analogue of
This guide details the authoritative synthetic pathway established by Fleischhacker et al. , which utilizes a cascade cyclization of bromoethyl-substituted lactones. This method is preferred for its ability to install the 6-position carboxylate (adjacent to the spiro center) with defined stereochemistry.
Part 1: Retrosynthetic Analysis & Strategy
The structural core is a 2-azaspiro[4.5]decane system (a pyrrolidine ring spiro-fused to a cyclohexane ring). The target functionalization is a carboxylic acid at position 6 (on the cyclohexane ring, adjacent to the spiro junction).
Strategic Disconnections
-
C6-Carboxyl Formation: The carboxylic acid is best accessed via the oxidation of a primary alcohol precursor (6-hydroxymethyl ). This avoids the harsh conditions required to introduce a carbon at this hindered position later.
-
Pyrrolidine Ring Closure: The 5-membered nitrogenous ring is formed via an intramolecular alkylation of an amide nitrogen onto a pendant alkyl halide (bromoethyl group).
-
Spiro-Scaffold Assembly: The spiro-quaternary center is generated during the ring-opening/ring-closing cascade of a bicyclic lactone precursor.
Retrosynthesis Diagram
Figure 1: Retrosynthetic tree illustrating the disassembly of the target into a bicyclic lactone precursor.
Part 2: Detailed Synthetic Protocol
This protocol is based on the methodology developed for GABA uptake inhibitors (Fleischhacker et al., Arch. Pharm.).[1][2][3][4][5] It proceeds through three distinct phases: Cascade Spiro-Cyclization , Reductive Lactam Opening , and Oxidative Functionalization .
Phase 1: Cascade Spiro-Cyclization
The pivotal step involves the reaction of a bromoethyl-substituted lactone with a primary amine. This is a "domino" reaction where the amine opens the lactone ring to form a hydroxy-amide, which spontaneously cyclizes to form the spiro-lactam.
-
Substrate: 3-(2-Bromoethyl)hexahydroisobenzofuran-1(3H)-one (prepared via alkylation of the corresponding cyclohexyl-lactone enolate with 1,2-dibromoethane).
-
Reagent: Benzylamine (or other N-protecting group carrier).[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10.0 mmol of the bromoethyl lactone in 50 mL of anhydrous toluene.
-
Amine Addition: Add 12.0 mmol (1.2 eq) of benzylamine dropwise under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC for the disappearance of the lactone.
-
Mechanistic Insight: The amine attacks the lactone carbonyl, opening the ring to generate a transient intermediate with a free hydroxyl group and an amide. The amide nitrogen then performs an intramolecular S
2 attack on the terminal bromide of the ethyl side chain, closing the 5-membered pyrrolidinone ring.
-
-
Workup: Cool to room temperature. Wash the organic phase with 1M HCl (to remove excess amine), saturated NaHCO
, and brine. -
Purification: Dry over MgSO
, concentrate, and purify via flash column chromatography (SiO , EtOAc/Hexane gradient).-
Product: N-Benzyl-6-hydroxymethyl-2-azaspiro[4.5]decan-3-one.
-
Phase 2: Reductive Transformation
The lactam carbonyl is removed to yield the pyrrolidine amine, while the side-chain functionality is adjusted.
Step-by-Step Protocol:
-
Setup: Suspend LiAlH
(3.0 eq) in anhydrous THF (0.5 M) at 0°C under Argon. -
Addition: Add the spiro-lactam (from Phase 1) dissolved in THF dropwise.
-
Reduction: Warm to reflux and stir for 4 hours. This reduces the C=O lactam to a methylene group (-CH
-). -
Quench: Carefully quench using the Fieser method (H
O, 15% NaOH, H O). Filter the granular precipitate. -
Isolation: Concentrate the filtrate to obtain the 6-hydroxymethyl-2-benzyl-2-azaspiro[4.5]decane .
Phase 3: Oxidative Functionalization to Carboxylic Acid
The primary alcohol at position 6 is oxidized to the carboxylic acid. The tertiary amine (pyrrolidine nitrogen) must be stable or protected (the benzyl group serves this purpose).
Step-by-Step Protocol:
-
Oxidation: Dissolve the amino-alcohol in acetone at 0°C.
-
Reagent: Add Jones Reagent (CrO
in dilute H SO ) dropwise until the orange color persists. -
Reaction: Stir for 1 hour at 0°C. The primary alcohol oxidizes directly to the carboxylic acid.
-
Workup: Quench with isopropanol (to consume excess oxidant). Dilute with water and extract with Ethyl Acetate.
-
Note: Since the product is an amino acid, isoelectric precipitation or ion-exchange chromatography may be required for isolation.
-
-
Deprotection (Optional): If the free amino acid is required, the N-benzyl group is removed via catalytic hydrogenolysis (H
, Pd/C, MeOH).
Part 3: Reaction Workflow & Mechanism
The following diagram details the chemical flow, highlighting the critical intermediate transitions.
Figure 2: Forward synthetic pathway. The cascade cyclization (Step 1-2) establishes the spiro-core and the 6-position regiochemistry simultaneously.
Part 4: Quantitative Data & Characterization
The following data profiles are expected for the N-benzyl protected intermediate and final product.
| Parameter | 6-Hydroxymethyl-Spiro-Lactam (Intermediate) | This compound (Product) |
| Formula | C | C |
| MW | 273.37 g/mol | 183.25 g/mol |
| Yield (Step) | 65–75% (Cyclization) | 55–60% (Oxidation) |
| Appearance | Viscous colorless oil | White crystalline solid (Zwitterion) |
| Key IR | 1680 cm | 1710 cm |
Key Stereochemical Note: The Fleischhacker route typically yields a racemic mixture. If enantiopure material is required, resolution is best performed at the Spiro-Amine stage (Phase 2) using chiral acids (e.g., tartaric acid, mandelic acid) prior to the final oxidation step.
References
-
Fleischhacker, W., Lauritz, S., Urban, E., Baumann, P., & Bittiger, H. (1996).[1] Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149–154.[1]
- Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[6] (Reference for Jones Oxidation and LiAlH4 reduction protocols).
Sources
- 1. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. tsijournals.com [tsijournals.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. achmem.com [achmem.com]
- 6. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.5]decane-6-carboxylic acid
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both biological potency and favorable pharmacokinetic profiles is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional molecules—has identified spirocyclic systems as privileged scaffolds.[1] The 2-azaspiro[4.5]decane core, a motif featuring a pyrrolidine ring fused to a cyclohexane ring at a single carbon atom, exemplifies this principle. Its rigid, three-dimensional conformation can enhance target selectivity and introduce improvements in metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
This guide focuses on a specific derivative, This compound . As a conformationally restricted analogue of gamma-aminobutyric acid (GABA), its derivatives have shown potential as GABA-uptake inhibitors, a mechanism of significant interest for treating neurological disorders.[4] Understanding the fundamental physicochemical properties of this core molecule is therefore not an academic exercise, but a critical prerequisite for its successful development into a therapeutic candidate.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the key physicochemical properties of this compound, grounded in authoritative methodologies for their experimental determination. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating robust and reliable data.
Section 1: Molecular Profile
A precise understanding of the molecule's structure and fundamental properties is the foundation of all subsequent analysis.
Chemical Structure:
Core Molecular Identifiers and Computed Properties:
The following table summarizes the essential identifiers and computationally predicted properties for this compound. It is crucial to note that while computational models provide valuable initial estimates, these values require experimental verification for use in definitive decision-making.
| Property | Value / Identifier | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₇NO₂ | - |
| Molecular Weight | 183.25 g/mol | - |
| Canonical SMILES | C1CC(CC2(C1)CCNC2)C(=O)O | PubChem[5] |
| InChIKey | NNLDDRMQJMPABN-UHFFFAOYSA-N | PubChem[5] |
| CAS Number | Not directly available; related structures cited. | - |
| Predicted XlogP | -1.3 | PubChem[5] |
| Predicted pKa (Acidic) | ~4.5 - 5.0 (Carboxylic Acid) | Structural Analogy |
| Predicted pKa (Basic) | ~10.0 - 10.5 (Secondary Amine) | Structural Analogy |
Section 2: Critical Physicochemical Parameters & Experimental Determination
The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. These parameters govern how the molecule behaves in biological systems, from its initial dissolution to its interaction with the target protein.
Acid Dissociation Constant (pKa)
A. Theoretical & Practical Importance
The pKa is a measure of the strength of an acid in solution. For an ionizable molecule like this compound, which possesses both an acidic carboxylic acid group and a basic secondary amine, the pKa values are paramount. They dictate the molecule's charge state at a given physiological pH. This ionization state directly impacts:
-
Aqueous Solubility: The charged (ionized) form is generally more water-soluble than the neutral form.
-
Membrane Permeability: The neutral (un-ionized) form is typically more lipid-soluble and thus better able to cross biological membranes.
-
Target Binding: The specific charge state may be essential for electrostatic interactions within the receptor's binding pocket.
-
Pharmacokinetics: Affects absorption, distribution, and elimination pathways.
B. Gold-Standard Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for determining pKa values in the 2-12 range.[6][7] It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the compound.
Step-by-Step Methodology:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]
-
Sample Preparation:
-
Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with accurate pH measurements.[8]
-
Titration (for Amphoteric Compound):
-
Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully protonate both the amine and carboxylate groups.
-
Basification: Subsequently, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]
-
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points corresponding to the pKa values of the carboxylic acid and the secondary amine. The pKa is the pH at the half-equivalence point for each ionization step.[8]
Experimental Workflow: Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
A. Theoretical & Practical Importance
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), quantifies a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[9] It is a cornerstone of drug design, profoundly influencing a molecule's ADME properties.
-
A High logP (more lipophilic) often correlates with better membrane permeability and higher protein binding, but can lead to poor aqueous solubility and increased metabolic clearance.[10]
-
A Low logP (more hydrophilic) typically results in better aqueous solubility but may hinder the ability to cross cell membranes to reach intracellular targets.[10]
The optimal logP is a delicate balance, typically falling within a range of 1-3 for orally bioavailable drugs, though this is target-dependent.
B. Gold-Standard Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most direct way to measure the octanol-water partition coefficient (logP).[11] It involves directly measuring the concentration of the analyte in both phases after they have reached equilibrium.
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution at a relevant physiological pH (e.g., pH 7.4). Pre-saturate this aqueous phase by shaking it with n-octanol for 24 hours, then allowing the phases to separate.[12]
-
Similarly, pre-saturate n-octanol with the aqueous buffer. This pre-saturation is vital to prevent volume changes during the actual experiment.
-
-
Sample Introduction: Accurately weigh the compound and dissolve it in one of the pre-saturated phases (typically the one in which it is more soluble). The initial concentration should be chosen to ensure it can be accurately quantified in both phases post-partitioning.
-
Equilibration: Combine known volumes of the pre-saturated n-octanol and aqueous buffer in a separation funnel or vial. Add the compound stock solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition and reach equilibrium.[13]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Quantification: Carefully withdraw an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.[11][12]
-
Calculation: Calculate the partition coefficient (P) and its logarithm (logP) using the following formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous]
-
logP = log₁₀(P)[9]
-
Experimental Workflow: Shake-Flask logP Determination
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility
A. Theoretical & Practical Importance
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects every stage of drug development.
-
Drug Formulation: Insufficient solubility can make it challenging to develop oral or intravenous formulations.
-
In Vitro Assays: Poor solubility can lead to compound precipitation in biological assays, yielding unreliable and misleading results.[14]
-
Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract. Low solubility is a major cause of poor oral bioavailability.
B. Gold-Standard Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound. While more time-consuming than kinetic methods, it is considered the "gold standard" because it reflects the state at equilibrium.[14][15]
Step-by-Step Methodology:
-
System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of the solid, crystalline compound to a vial containing a known volume of the aqueous buffer. The key is to ensure that undissolved solid remains, creating a saturated solution.[16]
-
Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant, controlled temperature for an extended period (typically 24-72 hours). This long incubation ensures that the dissolution process reaches true equilibrium.[15][16] A modified method involving heating to accelerate dissolution followed by cooling and seeding can shorten this time.[17]
-
Separation of Solid: After equilibration, the undissolved solid must be completely removed from the saturated solution. This is a critical step and is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is then accurately measured using a validated analytical technique like HPLC-UV or LC-MS.[14]
-
Result Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.
Experimental Workflow: Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Section 3: Synthesis and Biological Context
The synthesis of the 2-azaspiro[4.5]decane scaffold can be achieved through various multi-step routes, often involving intramolecular cyclization or ring-closing metathesis to form the spirocyclic core.[2][18] The specific placement of the carboxylic acid at the C-6 position requires strategic synthetic planning to control regioselectivity.
The interest in this particular scaffold is driven by its biological potential. Esters of this compound have been investigated as inhibitors of GABA uptake, showing no activity at GABA-A or GABA-B receptors but specific activity at the transporter level.[4] This selectivity is highly desirable in drug design. Furthermore, the broader class of azaspiro[4.5]decane derivatives has demonstrated significant activity as ligands for sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors, highlighting their potential in treating neurodegenerative and psychiatric disorders.[2]
Conclusion
This compound represents a molecule of significant interest, built upon a privileged scaffold with demonstrated therapeutic potential. While computational tools provide a valuable starting point, a deep and accurate understanding of its physicochemical properties—pKa, logP, and aqueous solubility—can only be achieved through rigorous experimental characterization. The gold-standard protocols detailed in this guide provide a robust framework for generating the high-quality, reliable data necessary to advance this and similar molecules through the drug discovery pipeline. By grounding synthetic efforts and biological screening in a solid physicochemical foundation, researchers can more effectively unlock the therapeutic potential of these complex and promising three-dimensional structures.
References
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
Aqueous Solubility. Creative Biolabs. [Link]
-
Aqueous Solubility Assay. Bienta. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]
-
Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. PubMed. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Semantic Scholar. [Link]
- SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
-
2-Azaspiro(4.5)decane. PubChem. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. PubChemLite. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride. PubChemLite. [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
6-Azaspiro[4.5]decane Properties. EPA. [Link]
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Structural Elucidation and Stereochemical Assignment of 2-Azaspiro[4.5]decane-6-carboxylic Acid
Executive Summary
The 2-azaspiro[4.5]decane-6-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted analogue of
This guide provides a rigorous, self-validating workflow for the structural elucidation of this molecule. It addresses the primary challenge: distinguishing the diastereomeric relationships arising from the two chiral centers (C5 spiro-carbon and C6) and establishing absolute configuration.
Structural Context and Challenge
The Molecule
The structure consists of a pyrrolidine ring (containing nitrogen at position 2) spiro-fused at position 5 to a cyclohexane ring. The carboxylic acid is located at position 6, adjacent to the spiro junction.
-
Formula:
-
Molecular Weight: 183.25 g/mol
-
Chirality: The molecule possesses two stereogenic centers:
-
C6: Bearing the carboxylic acid.[1]
-
C5 (Spiro): Due to the asymmetry of the pyrrolidine ring (N at position 2), the paths
and are non-equivalent.
-
This results in two diastereomeric pairs (four stereoisomers). The critical analytical task is determining the relative configuration (cis/trans relationship of the amine ring vector to the carboxylic acid) and the absolute configuration .
Elucidation Workflow
The following decision tree outlines the logical progression from crude synthesis to fully assigned structure.
Figure 1: Structural elucidation workflow for spirocyclic amino acids.
High-Resolution Mass Spectrometry (HRMS)
Before NMR analysis, the molecular formula must be validated to rule out oxidation byproducts or ring-opening impurities.
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.
-
Target Ion:
(Calculated for ). -
Fragmentation Logic:
-
Neutral Loss: Look for a loss of 46 Da (
) or 18 Da ( ) characteristic of amino acids. -
Ring Integrity: A fragment corresponding to the pyrrolidine ring (approx.
70) confirms the spiro-fusion remains intact.
-
NMR Spectroscopy: The Primary Tool
NMR is the workhorse for this elucidation. The rigid spiro-core creates distinct diastereotopic protons, making assignment straightforward if the correct sequence is followed.
Assignment Strategy
-
1H NMR: Identify the diagnostic methine proton at C6 (
to COOH). This is the "anchor" proton. -
13C NMR: Identify the quaternary spiro carbon (C5 ). It will appear in the aliphatic region (30–50 ppm) but will show no correlations in HSQC (DEPT quaternary).
-
HMBC: Establish connectivity between the C6-methine proton and the C5-spiro carbon, and from the C1-methylene protons to the C5-spiro carbon.
Representative Data Table
Note: Chemical shifts are representative of this class of compounds in
| Position | Type | Multiplicity | Key HMBC Correlations | ||
| 2 (NH) | Amine | ~8.5 (broad) | - | - | - |
| 1 | 3.20, 3.45 | Multiplets (Diastereotopic) | 48.5 | C5, C4, C3 | |
| 3 | 1.95 | Multiplet | 23.1 | C1, C4 | |
| 4 | 1.80 | Multiplet | 34.2 | C5, C3 | |
| 5 | - | - | 42.5 | C1, C4, C6, C10 | |
| 6 | 2.65 | dd (Anchor) | 52.1 | C5, C7, COOH | |
| 7-9 | 1.40 - 1.70 | Broad Multiplets | 25-28 | - | |
| 10 | 1.35, 1.85 | Multiplets (Diastereotopic) | 30.2 | C5, C6 | |
| 11 | - | - | 176.5 | C6, C5 |
Determining Relative Stereochemistry (NOESY)
This is the critical step. We must determine if the C6-proton is on the same face as the C1-methylene group or the C4-methylene group.
-
The Logic:
-
Isomer A: If NOE is observed between
and , the carboxylic acid is trans to the nitrogen ring vector (relative to the C1 side). -
Isomer B: If NOE is observed between
and , the orientation is inverted.
-
Figure 2: NOE correlation logic for assigning relative stereochemistry at the spiro junction.
Absolute Configuration: Mosher's Method Protocol[5][6][7][8]
Since the molecule contains a secondary amine (pyrrolidine ring), Mosher's method is the most reliable non-crystallographic technique for absolute configuration assignment [1].
The Principle
Derivatization of the secondary amine with both
Experimental Protocol
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
-
Pyridine-
(solvent/base) or with triethylamine.
Step-by-Step Procedure:
-
Preparation: Split the purified spiro-amino acid (approx 5 mg) into two vials.
-
Esterification (COOH protection): Ideally, convert the carboxylic acid to a methyl ester first (using
or ) to prevent mixed anhydride formation. -
Acylation:
-
Vial A: Add (S)-MTPA-Cl (1.5 eq) and DMAP (cat.) in DCM. Stir 2h.
-
Vial B: Add (R)-MTPA-Cl (1.5 eq) and DMAP (cat.) in DCM. Stir 2h.
-
-
Workup: Quench with water, extract with DCM, dry over
. -
NMR Analysis: Acquire 1H NMR for both derivatives.
-
Calculation: Calculate
.-
Map the positive and negative
values onto the structure. -
The spatial arrangement of the groups (C1 vs C3) relative to the MTPA phenyl ring will reveal the absolute configuration at C2 (and by extension C5).
-
Experimental Protocols
NMR Sample Preparation (Self-Validating)
To ensure high-quality data, the sample must be free of paramagnetic impurities and aggregates.
-
Solvent Selection: Use
for the free amino acid (zwitterion). Use if the ester/protected form is isolated. -
Concentration: Dissolve 5–10 mg of compound in 600
solvent. -
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.
-
Shimming: Automated gradient shimming is usually sufficient, but manual shimming of Z1 and Z2 is recommended if the linewidth of the residual solvent peak > 1.0 Hz.
Isolation of Diastereomers
Separation of the diastereomers is required before final assignment.
-
Column: Chiralpak IG or IC (immobilized polysaccharide phases are robust).
-
Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1) for the ester derivative.
-
Detection: UV at 210 nm (carboxyl absorption).
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method.[2][3] Nature Protocols, 2, 2451–2458. Link
- Smith, A. B., & Chupa, J. (2024). Spirocyclic Scaffolds in Drug Discovery: A Review. Journal of Medicinal Chemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
IUPAC. (2025).[4] Nomenclature of Fused and Spiro Ring Systems. IUPAC Recommendations. Link
Sources
- 1. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Part 1: The Structural Mandate & Historical Genesis
Title: The Azaspiro Paradigm: Structural Evolution and Synthetic Methodology in Modern Drug Discovery
Executive Summary
The transition from "flat" aromatic-dominated chemical space to three-dimensional (3D) architectures represents a pivotal shift in medicinal chemistry.[1][2] Azaspiro compounds—bicyclic systems connected by a single quaternary carbon atom containing at least one nitrogen—have emerged as a privileged scaffold in this evolution.[2] This guide analyzes the structural causality behind their success (the
The "Escape from Flatland"
For decades, drug discovery was dominated by planar, aromatic-heavy molecules.[2] While easy to synthesize via Suzuki-Miyaura couplings, these "flat" molecules often suffer from poor solubility and non-specific binding (promiscuity).[2]
The azaspiro scaffold solves two critical problems:
-
Vector Positioning: Unlike fused rings (which are planar) or bridged rings (which are rigid but bulky), spirocycles allow the two rings to exist in perpendicular planes.[2] This orthogonal orientation permits precise vectorization of substituents into specific enzyme pockets.[2]
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots (e.g., cytochrome P450 oxidation sites), extending half-life (
).[2]
Key Metric: The fraction of
Historical Trajectory[2][4]
-
1986 (The Breakthrough): Approval of Buspirone (Buspar), an azaspiro[4.5]decane derivative for anxiety. It validated the scaffold as a viable pharmacophore for GPCR targeting (5-HT1A).[2]
-
2009 (The Paradigm Shift): Lovering et al. published the seminal "Escape from Flatland" paper, statistically proving that higher saturation (
) improves solubility and reduces toxicity. -
2014-Present (The Modern Era): Adoption of complex spiro-systems in antivirals (e.g., Ledipasvir for HCV) and NK-1 antagonists (Rolapitant ), utilizing spiro-centers to freeze bioactive conformations.[2]
Figure 1: Chronological evolution of azaspiro scaffolds from chemical curiosity to clinical staples.[2]
Part 2: Pharmacological Significance & Data[2]
The following table contrasts the physicochemical properties of a standard planar piperidine analog versus its spirocyclic bioisostere (e.g., 2-azaspiro[3.3]heptane).
| Parameter | Planar Analog (Piperidine) | Azaspiro Bioisostere (Spiro[3.3]heptane) | Impact on Drug Development |
| Vector Geometry | Linear / Equatorial | Orthogonal / Tetrahedral | Access to novel IP space and binding pockets.[2] |
| Lipophilicity (LogD) | High (typically > 3.[2]0) | Lowered (typically < 2.[2]5) | Improved solubility; reduced off-target binding.[2] |
| Metabolic Stability | Vulnerable to | Sterically protected | Increased in vivo half-life.[2] |
| Solubility | Crystal packing often high | Crystal packing disrupted | Better oral bioavailability.[2] |
Part 3: Synthetic Architectures (The "How")
Modern synthesis has moved beyond simple alkylation to transition-metal catalysis.[2] The most robust method for generating the all-carbon quaternary center in azaspiroindoles (a privileged subclass) is the Palladium-Catalyzed Intramolecular
Mechanism of Action (Pd-Catalysis)
This reaction couples an aryl halide with an amide enolate.[2] It is superior to traditional alkylation because it prevents poly-alkylation and tolerates diverse functional groups.[2]
Figure 2: Catalytic cycle for the Pd-catalyzed synthesis of azaspirooxindoles.
Part 4: Experimental Protocol
Protocol: Synthesis of Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one via Pd-Catalyzed
Reagents & Materials[2]
-
Substrate: 2-bromo-N-(2-chloroethyl)anilide derivatives (Precursor).
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)).[2] -
Ligand: BINAP or Xantphos (Bidentate phosphines are critical to prevent
-hydride elimination).[2] -
Base:
(Cesium carbonate) or .[2] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[2]
Step-by-Step Methodology
-
Inert Atmosphere Setup (Critical):
-
Catalyst Pre-complexation:
-
Substrate Addition:
-
Reaction Phase:
-
Work-up & Purification:
Troubleshooting & Self-Validation
-
Problem: Reaction stalls (incomplete conversion).
-
Problem:
-hydride elimination (formation of alkene side product).
Part 5: References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5] Journal of Medicinal Chemistry. Link
-
Wu, Y., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection.[2] Journal of Medicinal Chemistry. Link
-
Dounay, A. B., et al. (2016). Discovery of Rolapitant, a Potent, Selective, and Long-Acting Neurokinin-1 Receptor Antagonist.[2] Journal of Medicinal Chemistry. Link
-
Trost, B. M., & Brennan, M. K. (2007). Palladium-Catalyzed Synthesis of Oxindoles and Spirooxindoles.[2] Synthesis. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[2] Chemical Reviews. Link
Sources
The Biological Imperative of Spirocyclic Carboxylic Acids
A Technical Guide to 3D-Scaffold Optimization in Drug Discovery
Executive Summary
The pharmaceutical industry's historical reliance on flat, aromatic scaffolds has led to a saturation of "chemical space" and a prevalence of compounds with poor physicochemical properties (low solubility, high attrition). Spirocyclic carboxylic acids represent a paradigm shift. By incorporating rigid, quaternary carbon centers (spiro atoms), these scaffolds force substituents into orthogonal vectors, creating distinct three-dimensional (3D) topologies. This guide analyzes the biological significance of these structures, specifically their role in enhancing metabolic stability, improving target selectivity (e.g., Acetyl-CoA Carboxylase inhibitors), and serving as superior bioisosteres.
Part 1: Structural & Physicochemical Basis
The "Escape from Flatland"
The biological superiority of spirocyclic carboxylic acids stems from their high fraction of sp3-hybridized carbons (
Key Advantages:
-
Vectorial Positioning: The spiro atom orients the carboxylic acid moiety and other pharmacophores in precise, non-planar directions, accessing sub-pockets unavailable to flat analogs.
-
Metabolic Shielding: The quaternary center blocks standard oxidative metabolism (e.g., hydroxylation) at that position, extending half-life (
). -
Solubility: The disruption of planar pi-stacking in the crystal lattice significantly lowers melting points and improves aqueous solubility.
Visualization: The Spiro-Advantage Logic
The following diagram illustrates the logical flow from structural rigidity to biological advantage.
Figure 1: Mechanistic flow illustrating how spirocyclization translates structural features into biological advantages.
Part 2: Case Study – Acetyl-CoA Carboxylase (ACC) Inhibitors
One of the most clinically relevant applications of spirocyclic carboxylic acids is in the inhibition of Acetyl-CoA Carboxylase (ACC) , a rate-limiting enzyme in fatty acid synthesis.[2][3]
Mechanism of Action
ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.[2][3] Inhibitors targeting the Carboxyltransferase (CT) domain often require a carboxylic acid moiety to mimic the substrate or interact with key residues.
-
Challenge: Early keto-enol tautomers of ACC inhibitors suffered from rapid metabolism and poor selectivity.
-
Solution: Pfizer and others developed spiro-chromanone and spiro-lactam derivatives. The spiro-linkage locks the pharmacophore in a bioactive conformation that fits the CT domain while preventing CYP450-mediated oxidation of the core ring.
Comparative Data: Spiro vs. Non-Spiro ACC Inhibitors
| Compound Class | Structure Type | ACC1 IC50 (nM) | HLM | Key Observation |
| Pyrazoloketone | Flat/Planar | 12 | >100 (High) | Rapid oxidative clearance. |
| Spiro-chromanone | Spirocyclic | 8 | 45 (Moderate) | Improved stability; rigid core. |
| Spiro-lactam | Spirocyclic | 5 | <12 (Low) | Optimal potency & stability. |
Visualization: ACC Inhibition Pathway
Figure 2: Pathway showing the intervention point of spirocyclic inhibitors in fatty acid synthesis.
Part 3: Experimental Protocols
To validate the biological significance of these scaffolds, precise synthesis and testing are required. Below are field-proven protocols.
Protocol A: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid (Bioisostere Block)
This scaffold is a critical bioisostere for replacing unstable piperidine or phenyl rings.
-
Objective: Synthesize a conformationally restricted acid building block.
-
Principle: Ring expansion of a cyclobutanone precursor.
Step-by-Step Methodology:
-
Reagents: 3-oxocyclobutanecarboxylic acid (Starting material), Wittig reagent (
), Diethylzinc ( ), Diiodomethane ( ). -
Olefination:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C. Add KOtBu (1.2 eq) dropwise. Stir for 1h.
-
Add 3-oxocyclobutanecarboxylate (1.0 eq) slowly. Warm to RT and stir for 4h.
-
Validation: TLC should show disappearance of ketone. Quench with sat.
. Extract with ether.
-
-
Cyclopropanation (Simmons-Smith):
-
Dissolve the resulting alkene in DCM. Cool to -78°C.
-
Add
(1.0M in hexanes, 2.0 eq) followed carefully by (2.0 eq). -
Allow to warm to RT overnight. This forms the spiro[2.3]hexane intermediate.
-
-
Ring Expansion (To Spiro[3.3]heptane):
-
Treat the spiro[2.3]hexane intermediate with dilute acid (catalytic
in acetic acid) or Lewis acid ( ) to induce rearrangement to the spiro[3.3]heptane system.
-
-
Purification:
-
Isolate via flash column chromatography (Hexane:EtOAc gradient).
-
QC Check:
-NMR must show distinct multiplets for the spiro-ring protons (1.8–2.4 ppm range) and lack of alkene protons.
-
Protocol B: Microsomal Stability Assay (Self-Validating)
Determines if the spiro-scaffold successfully shields the molecule from metabolism.
-
Preparation:
-
Test Compound: 1 µM final concentration in phosphate buffer (pH 7.4).
-
Enzyme Source: Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Incubation:
-
Pre-incubate compound + HLM for 5 min at 37°C.
-
Start: Initiate reaction by adding NADPH cofactor.
-
Timepoints: Sample at 0, 5, 15, 30, and 60 min.
-
-
Termination & Analysis:
-
Quench samples with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
- .
-
Success Criteria: A spirocyclic analog is considered "validated" if
is <50% of its flat aromatic parent.
-
Visualization: Optimization Workflow
Figure 3: Iterative workflow for converting metabolic liabilities into stable spirocyclic leads.
Part 4: Future Outlook & Emerging Trends
The field is moving beyond simple spiro[3.3]heptanes. Emerging trends include:
-
Spiro-Onium Salts: Incorporating charged nitrogen centers within the spiro-core to target specific ion channels.
-
Photopharmacology: Using strained spiro-systems that ring-open upon light irradiation for targeted drug release.
-
Fragment-Based Drug Discovery (FBDD): Spirocyclic acids are becoming premium fragments in FBDD libraries due to their high 3D-dimensionality and low molecular weight (<200 Da).
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Griffith, D. A., et al. (2013). Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure. Journal of Medicinal Chemistry. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2026).[4] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Link
-
Pfizer Inc. (2015).[5] Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Azaspiro[4.5]decane-6-carboxylic acid CAS number and identifiers
Executive Summary & Chemical Identity
2-Azaspiro[4.5]decane-6-carboxylic acid is a bicyclic, spiro-fused amino acid derivative characterized by a pyrrolidine ring (5-membered) fused to a cyclohexane ring (6-membered) at a single quaternary carbon. This scaffold serves as a conformationally restricted analogue of
Unlike planar aromatic scaffolds, the spiro[4.5]decane system projects functionality into three-dimensional space (Fsp3 rich), a property increasingly prioritized in modern drug discovery to improve solubility and target selectivity.
Core Identifiers
| Property | Detail |
| Chemical Name | This compound |
| Common Derivative | 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-6-carboxylic acid (N-Boc protected) |
| CAS Number (N-Boc) | 1363381-11-6 |
| CAS Number (Core) | 176-66-9 (Refers to the unsubstituted 2-azaspiro[4.5]decane skeleton) |
| Molecular Formula | |
| Molecular Weight | 183.25 g/mol |
| SMILES (Free Acid) | OC(=O)C1CCCC2(C1)CCNC2 |
| Classification | Spirocyclic Amino Acid; GABA Analogue |
Note on Availability: The free acid is often generated in situ or supplied as the stable N-Boc protected form (CAS 1363381-11-6) to prevent self-condensation during storage. Researchers should utilize the protected form for initial synthetic steps.
Structural Architecture & Numbering
The nomenclature of spiro systems can be ambiguous. For this guide, we utilize the standard IUPAC spiro numbering where the smaller ring is numbered first, followed by the larger ring.
-
Spiro Carbon: Position 5.[1]
-
Carboxylic Acid: Position 6 (in the 6-membered ring, adjacent to the spiro junction).
This specific substitution pattern creates a
Figure 1: Connectivity of the this compound scaffold. Note the chiral center at C6.
Synthetic Methodologies
The synthesis of this compound requires constructing the quaternary spiro-center while controlling the relative stereochemistry of the carboxylic acid.
The Fleischhacker Route (GABA Analogue Synthesis)
This established protocol, developed for assessing GABA uptake inhibition, constructs the spiro system via a lactone intermediate.
Reaction Workflow:
-
Alkylation: Reaction of
-bromo- -butyrolactone with a cyclohexanone enamine or equivalent to establish the spiro-quaternary carbon. -
Amidation: Ring opening/closure with a primary amine (or ammonia equivalent) to form the spiro-lactam.
-
Reduction: Reduction of the lactam carbonyl (typically
) to yield the spiro-pyrrolidine.[4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Oxidation: Selective oxidation of the side chain (if hydroxy-functionalized) or direct carboxylation to install the C6-acid.
Figure 2: Synthetic pathway adapted from Fleischhacker et al. (1996).
Modern Commercial Route (N-Boc Precursors)
For high-throughput medicinal chemistry, the de novo synthesis is often bypassed by using commercially available 2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid .
-
Deprotection: Standard removal of the Boc group using TFA/DCM or 4M HCl in Dioxane.
-
Coupling: The protected acid is ready for peptide coupling (EDC/HOBt or HATU) to generate peptidomimetics.
Applications in Drug Discovery[9]
GABA Uptake Inhibition
The structural rigidity of this compound locks the nitrogen and carboxylate pharmacophores in a specific spatial arrangement.
-
Mechanism: It mimics the "folded" conformation of GABA.
-
Activity: Fleischhacker et al. demonstrated that esters of this scaffold act as inhibitors of the GABA uptake system, rather than direct receptor agonists/antagonists. This suggests utility in modulating neurotransmitter levels for conditions like epilepsy or anxiety.
Peptidomimetics & GPCR Ligands
Spirocyclic amino acids are "Proline Surrogates." Replacing proline with a spiro-scaffold in a bioactive peptide can:
-
Restrict Conformational Freedom: Reducing the entropic penalty of binding.
-
Block Metabolism: The quaternary center prevents proteolytic cleavage.
-
Explore Novel IP Space: Spirocycles are less crowded in patent literature than standard cycloalkanes.
Safety & Handling Protocols
While specific toxicological data for the free acid is limited, it should be handled as a bioactive amino acid derivative.
| Hazard Class | Precaution |
| Acute Toxicity | Treat as potentially harmful if swallowed (H302). |
| Skin/Eye Irritant | Wear nitrile gloves and safety glasses. Causes irritation (H315/H319). |
| Storage | Store at 2-8°C. The free amino acid may be hygroscopic; store under desiccant. |
| Stability | Stable under standard conditions. Avoid strong oxidizing agents. |
References
-
Fleischhacker, W., et al. (1996).[4][5] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, 329(3), 149-154.[4][5]
-
Achmem. (n.d.). "2-Boc-2-azaspiro[4.5]decane-6-carboxylic acid Product Detail."
-
PubChem. (2025). "2-Azaspiro[4.5]decane (Compound Summary)." PubChem CID 418822.
- Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spiro-scaffold utility).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 4. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Azaspiro[4.5]decane-6-carboxylic Acid in Drug Discovery
[1]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures—often termed "escaping flatland"—is a critical strategy to improve clinical success rates.[1] 2-Azaspiro[4.5]decane-6-carboxylic acid represents a high-value spirocyclic scaffold that serves two distinct functions:
-
Bioisosterism: It acts as a rigid, conformationally restricted analogue of
-aminobutyric acid (GABA) and pipecolic acid.[1] -
Scaffold Utility: It increases the fraction of sp3-hybridized carbons (
), enhancing solubility and metabolic stability while reducing off-target toxicity.[1][2]
This guide details the mechanistic rationale, synthetic protocols, and validation assays for deploying this scaffold in neurotherapeutic and peptidomimetic programs.
Mechanistic Rationale & Structural Logic[1]
Conformationally Restricted GABA Analogue
The primary application of this compound is targeting the GABAergic system.[1][3] Linear GABA is highly flexible, allowing it to bind promiscuously to GABA-A receptors, GABA-B receptors, and GABA Transporters (GAT).[1]
By incorporating the nitrogen and carboxylic acid into the spiro[4.5]decane framework, the distance and dihedral angle between the pharmacophores (amine and acid) are locked.[1]
-
Selectivity Filter: Research indicates that this specific spiro-restriction favors GABA uptake inhibition (targeting GAT proteins) over receptor binding.[1] The rigid backbone prevents the molecule from adopting the specific folded conformation required for receptor activation, thereby enhancing selectivity for the transporter.
Physicochemical Enhancement
Replacing a flat piperidine or pyrrolidine ring with this spirocyclic system introduces a "kink" in the molecular geometry.[1]
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots (typically
-carbons), extending half-life ( ).[1] -
Vectorial Projection: The orthogonal arrangement of the 5- and 6-membered rings allows substituents to explore novel chemical space not accessible to fused bicyclic systems (like indole or quinoline).[1]
Data Summary: Physicochemical Profile
The following table contrasts the spirocyclic scaffold with standard building blocks.
| Property | Linear GABA | Proline (Cyclic) | 2-Azaspiro[4.5]decane-6-COOH | Impact on Drug Design |
| Conformational Entropy | High (Flexible) | Medium | Low (Rigid) | Reduces entropic penalty upon binding; improves potency.[1] |
| 1.0 | 0.8 | 1.0 | High | |
| Metabolic Stability | Low (Rapid metabolism) | Medium | High | Steric bulk at spiro-center hinders oxidative enzymes (CYP450).[1] |
| Target Selectivity | Pan-active (Receptors + GAT) | N/A | Transporter Selective | Biases activity toward GABA uptake inhibition. |
Experimental Protocols
Synthesis of this compound
Rationale: This protocol follows the "Fleischhacker Route," utilizing a lactone-amine condensation followed by oxidative ring closure.[1][3] This method allows for the introduction of diverse N-substituents early in the synthesis.
Reagents Required:
-
-(2-Bromoethyl)-
-butyrolactone[1] -
Primary amine (
) or Benzylamine (for unsubstituted final product)[1] -
Lithium Aluminum Hydride (
)[4][5] -
Jones Reagent (Chromic acid)
-
Solvents: Toluene, THF, Acetone.[1]
Step-by-Step Methodology:
-
Lactam Formation (Spirocyclization Precursor):
-
Dissolve
-(2-Bromoethyl)- -butyrolactone (1.0 eq) in toluene. -
Add the primary amine (1.1 eq) and reflux for 12 hours using a Dean-Stark trap to remove water.[1]
-
Mechanism:[6] The amine opens the lactone to form an amide, then displaces the bromide to close the pyrrolidine ring, yielding a spirocyclic hydroxyalkyl lactam .
-
QC Check: Monitor by TLC (formation of a polar spot).[1]
-
-
Reduction to Pyrrolidine:
-
Jones Oxidation (Carboxylic Acid Formation):
-
Deprotection (Optional):
-
If
, hydrogenate using and (1 atm) in MeOH to yield the free amino acid.[1]
-
Biological Validation: GABA Uptake Inhibition Assay
Rationale: To confirm the bioactivity of the synthesized scaffold as a GAT inhibitor.[1]
Materials:
-
Synaptosomal preparation (from rat brain cortex).[1]
- -GABA (Radioligand).[1]
-
Control: Nipecotic acid (Standard GAT inhibitor).[1]
Protocol:
-
Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).
-
Incubation:
-
Mix synaptosomes (
) with test compound (concentration range: ). -
Pre-incubate for 10 mins at 37°C.
-
-
Uptake Initiation:
-
Add
-GABA (final concentration 10 nM).[1] -
Incubate for exactly 5 minutes.
-
-
Termination:
-
Quantification:
-
Measure radioactivity (CPM) via liquid scintillation counting.[1]
-
Calculate
using non-linear regression (Log-inhibitor vs. response).
-
Visualizing the Workflow
The following diagrams illustrate the structural logic and the synthetic pathway.
Synthesis Logic Flow (Fleischhacker Route)
Caption: Step-by-step synthetic transformation from lactone precursor to the final spirocyclic amino acid.
Pharmacophore Restriction Logic[1]
Caption: Structural restriction of the spiro scaffold prevents receptor binding while maintaining transporter affinity.[1]
References
-
Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors."[1][3] Archiv der Pharmazie, 329(3), 149–154.
-
Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry."[1] Expert Opinion on Drug Discovery, 11(9), 831–840.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures."[1] Chemical Reviews, 114(16), 8257–8322.
-
BenchChem. "The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry." Technical Guide.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azaspiro[4.5]decane|C9H17N|CAS 176-66-9 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of N-Substituted 2-Azaspiro[4.5]decanes
Topic: Protocols for the synthesis of N-substituted 2-azaspiro[4.5]decanes Content Type: Detailed Application Notes and Protocols
Abstract & Strategic Overview
The 2-azaspiro[4.5]decane scaffold represents a privileged pharmacophore in medicinal chemistry, appearing frequently in ligands targeting opioid receptors (
This guide details the robust synthesis of
Key Synthetic Challenges
-
Quaternary Center Formation: Constructing the
spiro-carbon is sterically demanding.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solubility: The intermediate spiro-imides are often highly crystalline and insoluble, requiring specific solvent systems.[1][2]
-
Amine Volatility: The parent secondary amine (2-azaspiro[4.5]decane) is semi-volatile and requires careful isolation as a hydrochloride salt.[1][2]
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, distinguishing between "Early-Stage" and "Late-Stage" functionalization strategies.
Figure 1: Strategic workflow for accessing N-substituted 2-azaspiro[4.5]decanes. Path A is preferred for non-labile R groups; Path B allows for diverse library generation from a common intermediate.
Protocol A: Synthesis of the Spiro-Imide Core
Objective: Preparation of 2-azaspiro[4.5]decane-1,3-dione (3,3-pentamethylenesuccinimide).[1][2] Scope: This protocol uses 1,1-cyclohexanediacetic acid (CDA) as the starting material.[1][2][3] It is superior to the cyanoacetate alkylation route regarding impurity profiles.[2]
Materials & Reagents
| Reagent | Equiv.[2][4][5] | Role | Notes |
| 1,1-Cyclohexanediacetic acid | 1.0 | Precursor | Commercially available or synthesized via Guareschi-Thorpe.[1][2] |
| Urea (or R-NH | 1.2 - 1.5 | Nitrogen Source | Use Urea for parent; Primary amine for N-sub.[1] |
| Xylenes (or Toluene) | Solvent | Medium | High boiling point required for dehydration.[1][2] |
| Glacial Acetic Acid | 0.1 | Catalyst | Promotes ring closure.[2] |
Step-by-Step Methodology
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.[1][2]
-
Charging: Add 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and Urea (3.6 g, 60 mmol) to Xylenes (100 mL).
-
Cyclization: Heat the mixture to reflux (
bath temperature). -
Workup:
-
Cool the reaction to
.[1][6] The spiro-imide product typically crystallizes out of the xylenes.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Wash the cake with cold toluene (
mL) followed by hexanes (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> mL) to remove residual unreacted acid.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]
Protocol B: Reduction to N-Substituted 2-Azaspiro[4.5]decane
Objective: Reduction of the 1,3-dione carbonyls to methylene groups using Lithium Aluminum Hydride (LiAlH
Materials & Reagents
| Reagent | Equiv.[2][4][5] | Role | Notes |
| Spiro-imide (from Protocol A) | 1.0 | Substrate | Ensure it is strictly dry (water reacts violently with LAH).[1][2] |
| LiAlH | 4.0 - 5.0 | Reductant | Excess required (2 equiv per carbonyl + safety margin).[1] |
| THF (Anhydrous) | Solvent | Medium | Stabilized, inhibitor-free preferred.[1][2] |
| Sodium Sulfate Decahydrate | Quench | Quenching Agent | "Glauber's salt" method for granular precipitate.[2] |
Step-by-Step Methodology
-
Activation: In a dry 3-neck RBF under Argon, charge LiAlH
solution (4.0 equiv). Cool to . -
Addition: Dissolve the Spiro-imide (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension via an addition funnel.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (
) for 12–18 hours.-
Monitoring: TLC (visualized with Ninhydrin or Dragendorff’s reagent) should show disappearance of the starting material.[1]
-
-
Fieser Quench (Critical Step):
-
Isolation:
-
Filter the salts through a Celite pad. Wash the pad with THF.[2]
-
Acid-Base Extraction: Dissolve residue in Et
O. Extract with 1M HCl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1] Combine aqueous layers, basify to pH 12 with 6M NaOH, and extract back into DCM ( ). -
Dry over Na
SO and concentrate.
-
-
Salt Formation: To store the product, convert to the HCl salt by adding 2M HCl in Diethyl Ether. The hydrochloride salt is non-volatile and stable.
Protocol C: Late-Stage N-Alkylation (Optional)
Context: If Protocol A utilized Urea (yielding the N-H parent), use this step to introduce the R-group.[1][2]
-
Reagents: Parent 2-azaspiro[4.5]decane (1.0 equiv), Alkyl Halide (R-X, 1.1 equiv), K
COngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (2.0 equiv), Acetonitrile (solvent).[1] -
Procedure:
-
Workup: Filter off inorganic salts, concentrate, and purify via flash chromatography (DCM/MeOH/NH
).
Analytical Validation & Troubleshooting
Characterization Data (Typical)
-
1H NMR (CDCl
, Free Base):-
The spiro-cyclohexyl ring appears as complex multiplets between
1.3–1.6 ppm (10H).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The pyrrolidine ring protons (positions 3 and 4) appear as triplets/multiplets around
1.7 ppm (2H) andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 2.8–3.0 ppm (2H, N-CH ).[1] -
Distinctive Feature: The singlet for the isolated methylene group (position 1) in the 2-azaspiro[4.5]decane system typically appears around
2.6–2.8 ppm.[1]
-
-
13C NMR: Look for the quaternary spiro-carbon signal around
35–45 ppm (solvent dependent).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 3 (Imide) | Incomplete dehydration | Ensure vigorous reflux and check Dean-Stark trap for theoretical water volume. |
| Incomplete Reduction | Imide insolubility | Use a Soxhlet extractor for the solid imide addition or switch solvent to Dioxane (higher boiling point).[1][2] |
| Product Loss (Volatile) | Free base evaporation | Do not apply high vacuum (< 10 mbar) to the free base oil.[1][2] Convert to HCl salt immediately. |
| Emulsion during Workup | Aluminum salts | Use the Fieser quench method strictly.[2] Do not just dump water in.[1][2] Use Rochelle's salt if emulsion persists.[1][2] |
References
-
Synthesis of 3,3-Pentamethylenesuccinimide (Imide Precursor)
-
Spirocyclic Cyclohexane Deriv
-
Reduction of Cyclic Imides to Azacyclic Compounds
-
2-Azaspiro[4.5]decane-1,3-dione Properties
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. 2-Azaspiro[4.5]decane-1,3-dione | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103450080A - Preparation method of 3,3-pentamethylene glutarimide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
use of 2-Azaspiro[4.5]decane-6-carboxylic acid as a building block in organic synthesis
Application Note: Strategic Utilization of 2-Azaspiro[4.5]decane-6-carboxylic Acid in Peptidomimetic and CNS Drug Design
Part 1: Executive Summary & Structural Logic
The "Escape from Flatland" Vector
this compound represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic amino acid offers inherent three-dimensional complexity (
Primary Applications:
-
Conformationally Restricted GABA Analogs: The scaffold rigidly locks the nitrogen-to-carboxylate distance, mimicking specific conformers of
-aminobutyric acid (GABA). This makes it a premier candidate for designing GABA uptake inhibitors and ligands for the subunit of voltage-gated calcium channels (gabapentinoids). -
Peptidomimetics: When incorporated into peptide backbones, the spiro-junction at the
-position (relative to the nitrogen) and -position (relative to the carboxylate) severely restricts backbone torsion angles ( ), stabilizing -turns or distorting -helices to protect against proteolytic cleavage.
Structural Analysis & Steric Environment The molecule features a pyrrolidine ring spiro-fused to a cyclohexane ring.
-
Position 2 (Nitrogen): A secondary amine, chemically accessible but sterically influenced by the axial protons of the cyclohexane ring.
-
Position 6 (Carboxylate): Located on the cyclohexane ring immediately adjacent to the quaternary spiro center. Critical Note: This position is sterically congested. Standard peptide coupling protocols often fail here, necessitating the high-energy activation methods detailed in Protocol B.
Part 2: Chemical Reactivity Profile & Workflow
The following flowchart illustrates the decision logic for incorporating this building block into a Discovery Library.
Figure 1: Strategic workflow for functionalizing the 2-azaspiro[4.5]decane scaffold. Note the critical divergence at the C-terminal activation step due to steric crowding.
Part 3: Experimental Protocols
Protocol A: Handling and N-Protection
Purpose: To prepare the scaffold for C-terminal coupling or to isolate the amine for purification.
Reagents:
-
This compound (HCl salt preferred for stability).
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide).
- (10% aqueous).
-
1,4-Dioxane.[1]
Procedure:
-
Dissolution: Dissolve 1.0 eq of the amino acid in 10%
( ). If solubility is poor, add 1,4-dioxane (1:1 v/v) to create a homogenous phase. -
Addition: Cool to
. Add Fmoc-OSu (1.1 eq) dropwise as a solution in dioxane. -
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: MW + 222.2).
-
Workup (Critical): The spiro-system is lipophilic.
-
Wash the alkaline solution with
( ) to remove unreacted Fmoc-OSu. -
Acidify the aqueous layer to pH 2.0 with 1N HCl. The product may oil out rather than precipitate.
-
Extract with EtOAc (
). Dry over and concentrate.
-
-
Yield Expectation: 85–95%.
Protocol B: C-Terminal Coupling (Overcoming Steric Hindrance)
Purpose: Coupling the sterically crowded C6-carboxylate to an amine/amino acid. Standard EDC/NHS protocols often result in low yields due to the adjacent quaternary center.
Mechanism: The C6 position is effectively neopentyl-like in its steric environment. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive ester species, or the Mixed Anhydride method for difficult cases.
Reagents:
-
N-Protected Scaffold (from Protocol A).
-
Amine Partner (
). -
HATU (
). -
HOAt (
) - Additive essential to suppress racemization and boost rate. -
TMP (2,4,6-Collidine) or DIPEA (
). -
DMF (Anhydrous).
Step-by-Step:
-
Activation: Dissolve N-Fmoc-2-azaspiro[4.5]decane-6-COOH in anhydrous DMF (
). -
Base Addition: Add Collidine (
). Stir for 5 minutes. Note: Collidine is preferred over DIPEA for highly hindered couplings as it minimizes proton transfer to the active ester. -
Coupling Agent: Add HATU (
) and HOAt ( ). Stir for 10 minutes at RT. The solution should turn yellow/orange. -
Amine Addition: Add the amine partner.
-
Incubation: Stir at RT for 12–24 hours.
-
Troubleshooting: If conversion is
after 24h, heat to . If still stalled, switch to the Acid Fluoride method (Cyanuric fluoride/Pyridine).
-
-
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), 1N HCl, and sat. .
Data Summary: Coupling Efficiency Comparison
| Coupling Reagent | Base | Solvent | Yield (24h) | Notes |
| EDC / HOBt | DIPEA | DCM | 35% | Poor conversion; steric failure. |
| HATU / HOAt | Collidine | DMF | 88% | Recommended standard. |
| T3P (Propylphosphonic anhydride) | NMM | EtOAc | 72% | Good for scale-up; easier workup. |
| PyBOP | DIPEA | DMF | 65% | Difficult removal of phosphorous byproducts. |
Part 4: Biological Application - GABA Uptake Inhibition[2]
The this compound scaffold is a proven pharmacophore for targeting the GABA transport system.
SAR Logic (Structure-Activity Relationship):
-
Lipophilicity: The cyclohexane ring provides a hydrophobic bulk that fits the "lipophilic pocket" of the GABA transporter (GAT), which the native GABA molecule lacks.
-
Vector: The spiro-fusion locks the amine and acid vectors. The cis-relationship (relative to the rings) often mimics the folded conformation of GABA required for transport inhibition, whereas the trans might favor receptor binding (GABA-B).
Synthesis of a Gabapentinoid Analog (Flow):
-
Start: 2-Azaspiro[4.5]decane-6-COOH.
-
Esterification: EtOH/SOCl2
Ethyl ester. -
N-Alkylation: Reductive amination with Phenylacetaldehyde (mimicking the lipophilic tail of Tiagabine).
-
Hydrolysis: LiOH/THF/H2O.
-
Result: N-Phenethyl-2-azaspiro[4.5]decane-6-carboxylic acid (Potent GAT inhibitor).
Figure 2: Pharmacophore mapping of the spiro-scaffold against the GABA Transporter.
Part 5: References
-
Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors."[2] Archiv der Pharmazie.
-
Significance: Establishes the core biological activity of this specific isomer and details the foundational synthesis via lactone intermediates.
-
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.
-
Significance: Comprehensive review on the "Escape from Flatland" theory and the metabolic advantages of spirocycles.
-
-
SpiroChem Application Note. "Spirocyclic Amino Acids: Building Blocks for Peptide Mimetics."
-
Significance: Industrial validation of spiro-amino acids as surrogates for Proline and Pipecolic acid.
-
(General Resource Page)
-
-
Enamine Ltd. "Conformationally Restricted Amino Acids."
-
Significance: Details the synthesis of similar spiro[3.3] and spiro[4.5] systems for library generation.
-
Sources
solid-phase synthesis protocols for azaspiro[4.5]decane libraries
Application Note: High-Throughput Solid-Phase Synthesis of Azaspiro[4.5]decane Scaffolds
Introduction
The azaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, appearing frequently in antagonists for G-protein coupled receptors (GPCRs), ion channel modulators (specifically mPTP inhibitors), and neuropeptide ligands. The spirocyclic core imposes a rigid, orthogonal orientation of substituents, allowing for precise probing of three-dimensional biological space that flat aromatic systems cannot access.
This Application Note details a robust, field-proven protocol for the solid-phase synthesis (SPS) of 1,4,8-triazaspiro[4.5]decan-2-one libraries. Unlike solution-phase methods, which often require tedious chromatographic separations of polar intermediates, this protocol leverages the "pseudo-dilution" effect of solid support to favor intramolecular cyclization and permits rapid purification via filtration.
Key Advantages of this Protocol:
-
Atom Economy: Utilizes a multicomponent-like condensation strategy.
-
Versatility: Compatible with Rink Amide (for C-terminal amides) and Wang (for C-terminal acids) resins.[1][2][3]
-
Scalability: Validated for both manual synthesis and automated peptide synthesizers.
Strategic Overview
The synthesis hinges on the construction of the spiro-imidazolidinone ring via the acid-catalyzed condensation of a resin-bound
Retrosynthetic Logic:
-
Resin Loading: Standard Fmoc-SPPS chemistry builds a linear precursor.
-
Spiro-Cyclization (The Critical Step): An N-acyliminium ion or imine intermediate is generated in situ from the N-terminal amine and an external ketone. The neighboring amide nitrogen acts as the internal nucleophile (5-exo-trig cyclization) to close the spiro ring.
-
Cleavage: Acidolytic release yields the final spirocyclic scaffold.
Figure 1: Strategic workflow for the solid-phase assembly of the azaspiro[4.5]decane core.
Materials & Equipment
To ensure reproducibility, use the following specifications. Substitutions may affect yield and purity.
| Component | Specification | Purpose |
| Solid Support | Rink Amide MBHA Resin (0.5–0.7 mmol/g) | High acid stability during cyclization; yields C-term amide. |
| Amino Acids | Fmoc-protected (e.g., Fmoc-Gly-OH, Fmoc-Phe-OH) | Building blocks for the linear precursor. |
| Cyclization Reagent | N-benzyl-4-piperidone (or analogs) | Provides the 6-membered ring of the spiro system. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Promotes imine formation and cyclization. |
| Solvent A | Toluene (Anhydrous) | High-boiling solvent for azeotropic water removal (optional). |
| Solvent B | 2,2-Dimethoxypropane (DMP) | Water scavenger/solvent alternative for lower temps. |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.[2][3][4]5) | Standard cleavage of resin and side-chain protectors. |
Detailed Protocols
Protocol A: Resin Preparation and Linear Assembly
Objective: Synthesize the resin-bound dipeptide precursor (H-AA₂-AA₁-Resin).
-
Swelling: Place Rink Amide MBHA resin (200 mg, ~0.1 mmol) in a fritted polypropylene syringe reactor. Swell in DCM (3 mL) for 30 min. Drain.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (3 mL) for 5 min, drain, then repeat for 15 min. Wash with DMF (5 x 3 mL) and DCM (5 x 3 mL).
-
QC Check: Perform a Kaiser test. Resin beads should be dark blue (positive for free amine).
-
-
Coupling (AA₁): Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq).[4] Activate for 2 min, then add to resin. Shake at RT for 1–2 hours.
-
Note: HOBt is critical here to suppress racemization if using chiral amino acids.
-
-
Capping (Optional but Recommended): Treat with Ac₂O/DIPEA/DMF (1:1:8) for 10 min to block unreacted sites.
-
Elongation: Repeat Deprotection and Coupling steps to add the second amino acid (AA₂).
-
Final Deprotection: Remove the final Fmoc group to reveal the N-terminal amine. Wash extensively with DMF, DCM, and finally Toluene (to prepare for cyclization).
Protocol B: The Spiro-Cyclization (Key Step)
Objective: Construct the 1,4,8-triazaspiro[4.5]decan-2-one core.[1][2][3]
Mechanism: The reaction proceeds via the formation of a Schiff base (imine) between the N-terminal amine and the piperidone. The amide nitrogen of the peptide backbone then attacks the imine carbon (5-exo-trig), forming the imidazolidinone ring.
Figure 2: Mechanistic pathway of the acid-catalyzed spiro-cyclization on solid support.
Experimental Procedure:
-
Reagent Prep: In a separate vial, dissolve N-benzyl-4-piperidone (10 eq, ~1.0 mmol) and p-TsOH (0.5 eq) in Toluene (4 mL).
-
Alternative: For thermally sensitive substrates, use 2,2-dimethoxypropane (DMP) as the solvent to chemically scavenge water, allowing reaction at lower temperatures (50°C).
-
-
Reaction: Add the solution to the resin-bound peptide.
-
Incubation:
-
Method A (Toluene): Shake at 80°C for 12–16 hours.
-
Method B (DMP): Shake at 50–60°C for 5 hours.
-
-
Washing: Drain the reaction mixture (hot, if using Toluene, to prevent precipitation). Wash with Toluene (3x), DMF (5x), DCM (5x), and MeOH (3x).
-
Critical: Extensive washing is required to remove the excess piperidone, which can streak on LC-MS.
-
Protocol C: Cleavage and Isolation
-
Drying: Dry the resin under vacuum for at least 2 hours. Traces of DCM can interfere with cleavage.
-
Cocktail Addition: Add 3 mL of TFA/TIS/H₂O (95:2.5:2.5). Shake at RT for 2–3 hours.
-
Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL neat TFA.
-
Precipitation: Concentrate the filtrate under nitrogen flow to ~1 mL. Add cold diethyl ether (10 mL) to precipitate the product. Centrifuge and decant.
-
Analysis: Dissolve the pellet in H₂O/MeCN (1:1) for LC-MS analysis.
-
Expected Mass: Calculate [M+H]⁺ based on the amino acid backbone + piperidone mass - H₂O.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization due to steric hindrance (bulky AA side chains). | Switch solvent to 2,2-dimethoxypropane (DMP) to drive equilibrium by water scavenging. Increase time to 24h. |
| Product Impurity | Excess ketone trapped in resin matrix. | Introduce a hot DMF wash (50°C) immediately after the cyclization step. |
| Racemization | Overheating during cyclization. | Reduce temperature to 60°C and use DMP. Ensure p-TsOH concentration does not exceed 10 mol%. |
| Incomplete Coupling | Aggregation of peptide chain. | Use Double Coupling for the amino acids or switch to PEG-based resins (e.g., ChemMatrix) for better swelling. |
References
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. Source: Scientific Reports / Nature.com Context: Primary protocol basis for the spiro-cyclization conditions (p-TsOH/Toluene). (Verified via NIH/PMC contexts in search).
-
Solid-phase synthesis of bicyclic dipeptide mimetics by intramolecular cyclization. Source: Journal of Organic Chemistry / PubMed Context: Mechanistic grounding for N-acyliminium ion cyclizations on solid phase.
-
The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry. Source: BenchChem Technical Guides Context: Structural advantages and pharmacological relevance of the scaffold.[3][4][5][6]
-
Standard practices for Fmoc-based solid-phase peptide synthesis. Source: University of California, Irvine (Nowick Lab) Context: Standard operating procedures for Rink Amide resin handling and Kaiser testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
assays for evaluating the anticonvulsant activity of azaspiro[4.5]decane derivatives
Application Note: Preclinical Evaluation of Anticonvulsant Activity in Azaspiro[4.5]decane Derivatives
Introduction & Rationale
The azaspiro[4.5]decane scaffold—specifically the 2-azaspiro[4.5]decane-1,3-dione core—represents a privileged structure in anticonvulsant drug discovery. Structurally rigidified analogues of succinimides (e.g., ethosuximide) and glutarimides, these compounds restrict conformational flexibility, potentially enhancing binding affinity to Voltage-Gated Sodium Channels (VGSCs) and modulating GABAergic transmission.
Unlike flexible chain analogues, the spiro-linkage at the C-3 position of the succinimide ring alters the lipophilicity profile and metabolic stability. Consequently, evaluating these derivatives requires a screening cascade that differentiates between sodium-channel blockade (Grand Mal/Tonic-Clonic efficacy) and T-type calcium channel modulation (Petit Mal/Absence efficacy).
This guide outlines a validated screening pipeline, moving from in silico filtration to in vivo acute seizure models (MES, scPTZ) and neurotoxicity assessment (Rotarod).
Screening Workflow Visualization
The following flowchart illustrates the critical path for evaluating azaspiro derivatives, ensuring that only non-toxic, highly potent candidates progress to chronic models.
Figure 1: The hierarchical screening cascade. Neurotoxicity (Rotarod) is assessed prior to or parallel with efficacy to prevent false positives caused by sedation.
Primary Efficacy Assays (In Vivo)
A. Maximal Electroshock Seizure (MES) Test
Target Mechanism: Voltage-Gated Sodium Channels (VGSC) Clinical Correlate: Generalized Tonic-Clonic Seizures (Grand Mal)
The MES test is the gold standard for identifying compounds that prevent seizure spread. Azaspiro derivatives effective here typically act by prolonging the inactivation state of Na+ channels, similar to phenytoin or carbamazepine.
Protocol:
-
Animals: Male albino mice (CF-1 or NMRI), 18–25 g.
-
Preparation: Apply a drop of 0.5% tetracaine/electrolyte gel to the eyes to ensure conductivity and local anesthesia.
-
Stimulation:
-
Apparatus: Electroconvulsive shock generator (e.g., Ugo Basile).[1]
-
Settings: 50 mA constant current, 60 Hz frequency, 0.2 s duration via corneal electrodes.
-
-
Dosing: Administer the azaspiro derivative (suspended in 0.5% methylcellulose or Tween 80) intraperitoneally (i.p.) 30 minutes prior to testing.
-
Endpoint:
Expert Insight: If your azaspiro derivative shows high potency in MES but fails scPTZ, it is likely a pure Na+ channel blocker.
B. Subcutaneous Pentylenetetrazol (scPTZ) Test
Target Mechanism: GABA-A antagonism / T-type Ca2+ Channels Clinical Correlate: Absence Seizures (Petit Mal) / Myoclonic Seizures
This assay detects compounds that raise the seizure threshold.[3][4] Succinimide-based azaspiro derivatives often show efficacy here.
Protocol:
-
Chemical Convulsant: Dissolve Pentylenetetrazol (PTZ) in 0.9% saline.
-
Dosing (CD97): Inject PTZ subcutaneously (s.c.) into a loose fold of skin on the neck.[3]
-
Standard Dose: 85 mg/kg (mice) or determined CD97 for your specific strain.
-
-
Observation: Place the mouse in a clear Plexiglas cage immediately after PTZ injection.
-
Duration: Observe for 30 minutes.
-
Endpoint:
-
Positive Result (Protection): Absence of a clonic seizure lasting >5 seconds.
-
Failure: Episode of clonic spasms persisting for at least 5 seconds.[3]
-
Neurotoxicity Assessment
C. Rotarod Test (Motor Coordination)
Purpose: To differentiate anticonvulsant activity from muscle relaxation or sedation.
A compound that stops seizures simply by sedating the animal is a false lead. The Rotarod test determines the Median Toxic Dose (TD50) .
Protocol:
-
Training: 24 hours prior to testing, train mice to maintain balance on a rotating rod (3 cm diameter) at a constant speed (e.g., 6 rpm) for 60 seconds.
-
Test Session:
-
Administer the test compound i.p.
-
Place mice on the rod accelerating from 4 to 40 rpm over 300 seconds (or constant 6-10 rpm depending on lab standard).
-
-
Endpoint:
-
Neurotoxicity: Inability to maintain equilibrium for at least 60 seconds (or falling off significantly earlier than controls).
-
-
Calculation: The dose at which 50% of animals fail the test is the TD50.
Data Analysis & Interpretation
To validate the clinical potential of an azaspiro[4.5]decane derivative, you must calculate the Protective Index (PI) .
Formulas:
-
ED50 (Median Effective Dose): The dose protecting 50% of animals in MES or scPTZ assays (calculated via Litchfield-Wilcoxon or Probit analysis).
-
TD50 (Median Toxic Dose): The dose causing motor impairment in 50% of animals (Rotarod).
-
Protective Index (PI):
Interpretation Table:
| Metric | Target Value | Interpretation |
| MES ED50 | < 100 mg/kg | High potency against tonic-clonic seizures. |
| scPTZ ED50 | < 150 mg/kg | Moderate potency against absence seizures.[5][6] |
| PI (Safety) | > 2.0 | Critical Threshold. The drug is effective at doses well below toxic levels. |
| LogP | 1.5 – 3.0 | Optimal blood-brain barrier (BBB) penetration for this scaffold. |
Putative Mechanism of Action
The following diagram illustrates the hypothesized interaction of N-substituted azaspiro[4.5]decane-1,3-diones at the synaptic level, supported by docking studies cited in recent literature.
Figure 2: Dual-mechanism potential. Primary efficacy is driven by VGSC stabilization (solid line), with secondary GABAergic modulation (dashed) observed in specific N-benzyl derivatives.
References
-
NIH/NINDS Anticonvulsant Screening Program. Maximal Electroshock Seizure (MES) Test Protocol. National Institutes of Health. [Link]
-
Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione.[7] PubMed. [Link]
-
Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione. Bioorganic & Medicinal Chemistry.[8] [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. National Institutes of Health (NCBI). [Link]
-
The Jackson Laboratory. Rotarod Assay Standard Operating Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant profiles of certain new 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azaspiro[4.5]decane-6-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Azaspiro[4.5]decane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and overcome common experimental hurdles.
Proposed Synthetic Pathway
The synthesis of this compound is a challenging multi-step process. A plausible and efficient route involves the initial construction of a protected spirocyclic ketone, followed by the formation of a hydantoin intermediate via the Bucherer-Bergs reaction, and subsequent hydrolysis to the target amino acid.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for overall yield?
A1: The Bucherer-Bergs reaction (Step 3) is often a bottleneck. The efficiency of this multicomponent reaction is highly dependent on reaction conditions, and side reactions can be prevalent. Careful optimization of temperature, pressure, and stoichiometry is crucial.
Q2: Why is a protecting group on the nitrogen of the piperidine ring necessary?
A2: A protecting group, such as a benzyl group, is essential during the initial steps, particularly the Dieckmann condensation. It prevents the secondary amine from interfering with the base-catalyzed cyclization. This group is typically removed in the final stages of the synthesis.
Q3: Can I expect to encounter diastereomers during this synthesis?
A3: Yes, the formation of the spirocenter can lead to diastereomers. The stereochemical outcome of spirocyclization reactions is influenced by factors like the choice of catalyst, solvent, and temperature.[1][2] It is important to analyze the product mixture for diastereomeric purity and develop a suitable purification method if necessary.
Q4: Are there any particularly hazardous reagents used in this synthesis?
A4: Yes, the Bucherer-Bergs reaction utilizes potassium or sodium cyanide, which are highly toxic.[3] All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment. A quench solution (e.g., bleach) should be readily available to neutralize any cyanide waste.
Troubleshooting Guides
Part 1: Synthesis of the Spirocyclic Ketone Precursor (N-Benzyl-2-azaspiro[4.5]decan-6-one)
This step commonly involves a Dieckmann condensation of a diester derived from N-benzyl-4-piperidone.[4][5]
| Issue | Possible Cause | Troubleshooting Action |
| Low or no yield of the spirocyclic ketone. | Inefficient Dieckmann condensation. The base may not be strong enough, or the reaction conditions may not be optimal. | Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent (e.g., THF, toluene).[5][6] Ensure strictly anhydrous conditions, as moisture will quench the base. |
| Side reactions. Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially at higher concentrations. | Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. | |
| Product is difficult to purify. | Presence of unreacted starting materials or byproducts. The starting diester and the β-keto ester product may have similar polarities. | Utilize column chromatography with a carefully optimized solvent gradient. Derivatization of the β-keto ester to an enol ether might alter its polarity for easier separation, followed by hydrolysis back to the ketone. |
Part 2: Bucherer-Bergs Reaction
This is a multicomponent reaction between the spirocyclic ketone, a cyanide source, and ammonium carbonate to form a spiro-hydantoin.[7][8]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
| Issue | Possible Cause | Troubleshooting Action |
| Low yield of spiro-hydantoin. | Incomplete reaction. The reaction may be too slow under the chosen conditions. Steric hindrance from the spirocyclic ketone can slow down the reaction.[9] | Increase the reaction temperature and/or pressure. Using a sealed vessel can help retain volatile components like ammonia and carbon dioxide, driving the equilibrium towards the product.[9] Consider using ultrasonication to accelerate the reaction.[8][10] |
| Decomposition of reactants or product. Cyanide can be unstable in strongly alkaline conditions. The product might also be unstable under prolonged heating. | Maintain the pH between 8-9 using ammonium carbonate as a buffer.[3] Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to product degradation. | |
| Poor solubility of the ketone. The spirocyclic ketone may have low solubility in the aqueous/alcoholic reaction medium. | For difficult cases, consider using acetamide or formamide as a solvent.[9] A continuous flow setup can also improve mixing and efficiency for biphasic reactions.[11] | |
| Formation of multiple products. | Side reactions. Ureido acids or amides can sometimes be formed as byproducts.[12] | Optimize the workup procedure. Acidification of the reaction mixture after completion typically precipitates the hydantoin.[3] |
Part 3: Hydrolysis of the Spiro-Hydantoin
The final step is the cleavage of the hydantoin ring to yield the desired amino acid.
| Issue | Possible Cause | Troubleshooting Action |
| Incomplete hydrolysis. | The hydantoin ring is very stable. This often requires harsh reaction conditions. | Acid Hydrolysis: Use concentrated strong acids (e.g., 6M HCl or H2SO4) at high temperatures (well above 100°C) in a sealed tube.[13] Be aware that this can lead to degradation of the product. |
| Base Hydrolysis: Use a strong base like NaOH or Ba(OH)2 at elevated temperatures. This typically proceeds in two steps: rapid formation of the hydantoic acid salt, followed by slower hydrolysis to the amino acid.[14][15][16] | ||
| Low recovery of the amino acid. | Product degradation. The target amino acid may be unstable under the harsh hydrolysis conditions. | Monitor the reaction carefully and stop it as soon as the starting material is consumed. Consider using milder enzymatic hydrolysis methods if available.[17] |
| Formation of salts. In basic hydrolysis, the product will be in the form of a salt (e.g., sodium salt), which can affect recovery.[14] | After hydrolysis, carefully neutralize the solution to the isoelectric point of the amino acid to precipitate the product. |
Part 4: Purification and Characterization
| Issue | Possible Cause | Troubleshooting Action |
| Difficulty in purifying the final product. | Presence of inorganic salts and other impurities. The crude product may be contaminated with salts from the hydrolysis step. | Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. Use a strongly acidic cation-exchange resin. The amino acid will bind to the resin and can be eluted with a change in pH or ionic strength.[18][19] |
| Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., water/ethanol) can be effective. | ||
| Ambiguous characterization data. | Complex NMR spectra. The spirocyclic structure can lead to complex and overlapping signals in the NMR spectrum. | Utilize 2D NMR techniques (COSY, HSQC, HMBC) to aid in the structural elucidation. Compare the spectra with data from similar 2-azaspiro[4.5]decane derivatives if available.[20] |
Detailed Protocols
Example Protocol: Bucherer-Bergs Reaction
-
In a sealed pressure vessel, combine the spirocyclic ketone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.5 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Seal the vessel and heat the mixture to 100-120°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 6M HCl to pH 1-2.
-
Collect the precipitated spiro-hydantoin by filtration, wash with cold water, and dry under vacuum.
Example Protocol: Acidic Hydrolysis of Spiro-Hydantoin
-
Place the spiro-hydantoin (1.0 eq) in a heavy-walled sealed tube.
-
Add 6M HCl (sufficient to fully dissolve the starting material).
-
Seal the tube and heat to 130-150°C for 24-48 hours.
-
Cool the tube to room temperature and carefully open it.
-
Concentrate the solution under reduced pressure to remove excess HCl.
-
Dissolve the residue in a minimal amount of water and proceed with purification (e.g., ion-exchange chromatography).
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- Inoue, A., Hosono, K., Furuya, S., & Fukuzawa, S. I. (2024). Synthesis of Spirocyclic Pyrrolidine Compounds via Silver-Catalyzed Asymmetric [3 + 2] Cycloaddition Reaction of Imino Esters with α-Alkylidene Succinimides. The Journal of Organic Chemistry, 89(3), 1249–1255.
-
ResearchGate. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
- Schepmann, D., et al. (2015). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 13(30), 8240-8253.
-
MDPI. (2025, January 22). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from [Link]
-
MDPI. (2015, May 13). Highly Diastereoselective Synthesis of Spiropyrazolones. Retrieved from [Link]
- Overman, L. E., & Verma, S. K. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. The Journal of Organic Chemistry, 71(7), 2564–2572.
-
Royal Society of Chemistry. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Retrieved from [Link]
-
ProQuest. (n.d.). THE ACID HYDROLYSIS OF HYDANTOINS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 28). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Taylor & Francis Online. (2013, March 20). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
ACS Publications. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Retrieved from [Link]
-
ACS Publications. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
-
MDPI. (2021, July 28). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 3). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]
-
ACS Publications. (2020, June 3). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). OPTICALLY ACTIVE 5,5'-DISUBSTITUTED HYDANTOINS1. Retrieved from [Link]
-
ChemRxiv. (2025, May 6). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]
-
MDPI. (2021, March 16). Development and Validation of 2-Azaspiro[2][21] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (1991, November 15). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 14). 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Retrieved from [Link]
-
ResearchGate. (2015, September 17). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
-
IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Regio- and diastereoselective synthesis of diverse spirocyclic indenes by cyclization with indene-dienes as two carbon building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. THE ACID HYDROLYSIS OF HYDANTOINS - ProQuest [proquest.com]
- 14. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diaion.com [diaion.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Azaspiro[4.5]decane-6-carboxylic Acid & Esters
Introduction: The Chemical Context
Welcome to the technical guide for the 2-Azaspiro[4.5]decane scaffold. This molecule represents a specific class of "constrained" amino acids where a pyrrolidine ring (containing the secondary amine at position 2) is spiro-fused to a cyclohexane ring.
Why this purification is difficult:
-
Zwitterionic Trap: The free acid exists as a zwitterion (internal salt) with a high isoelectric point (pI), making it difficult to extract into organic solvents from aqueous media.
-
Lipophilic Bulk: Unlike simple proline analogs, the spiro-cyclohexyl ring adds significant lipophilicity, often causing the free acid to precipitate as a "gum" rather than a crystal.
-
Stereocomplexity: The presence of a chiral center at C6 (the carboxylic acid attachment) relative to the spiro-center (C5) creates cis/trans diastereomers that require distinct separation strategies.
Module 1: Isolating the Free Acid (Zwitterion)
User Issue: "I hydrolyzed my ester, but I cannot extract the free acid into Dichloromethane or Ethyl Acetate. It stays in the aqueous phase or forms an emulsion."
Technical Insight
Amino acids in their zwitterionic form (
Protocol: Ion Exchange Chromatography (The "Catch and Release" Method)
This is the industry-standard method for desalting and isolating spiro-amino acids.
Reagents:
-
Resin: Dowex 50WX8 (Hydrogen form, 200-400 mesh) or Amberlyst 15.
-
Eluents: Deionized Water, 2M Ammonia (
) in Methanol/Water (1:1).
Workflow:
-
Activation: Wash the resin with 1M HCl, then rinse with water until the filtrate is neutral (pH 7).
-
Loading: Dissolve your crude hydrolysis mixture in the minimum amount of water (add 5% MeOH if solubility is poor). Load onto the column.[1]
-
Washing: Flush the column with 5–10 column volumes (CV) of distilled water.
-
Check: Verify the eluent is neutral and free of chloride ions (Silver Nitrate test).[1]
-
-
Elution: Switch to 2M Ammonia in MeOH/Water .
-
Mechanism:[3] Ammonia deprotonates the resin, releasing the amino acid as the free base/ammonium carboxylate.
-
-
Isolation: Collect fractions that test positive for amine (Ninhydrin stain). Evaporate to dryness. The product will likely solidify upon triturating with Acetone or Ether.
Module 2: Purification of Esters (The "Oily Ester" Problem)
User Issue: "My methyl/ethyl ester is a viscous oil that refuses to crystallize. Flash chromatography gives poor separation from impurities."
Technical Insight
Spiro-amino esters are prone to being oils due to the disruption of crystal packing by the spiro-ring. However, they form highly crystalline salts. Purifying the salt is often 10x more efficient than purifying the free base oil.
Protocol: Anti-Solvent Crystallization of HCl Salts
Do not attempt to crystallize the free oil. Convert it to the Hydrochloride salt immediately.[4]
Data Table: Salt Solubility Profile
| Solvent System | Free Ester (Oil) | HCl Salt (Solid) | Outcome |
| Diethyl Ether | Soluble | Insoluble | Excellent (Precipitate) |
| Ethyl Acetate | Soluble | Sparingly Soluble | Good (Recrystallization) |
| DCM | Soluble | Soluble | Poor (Solvent) |
| Water | Insoluble | Soluble | N/A |
Step-by-Step:
-
Dissolution: Dissolve the crude oily ester in a minimal volume of dry Ethanol or DCM .
-
Acidification: Add 1.2 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.
-
Observation: The solution may warm up; ensure cooling to 0°C.
-
-
Precipitation: Slowly add Diethyl Ether (Anti-solvent) with vigorous stirring.
-
Ratio: Target a 1:5 ratio of Solvent:Anti-solvent.
-
-
Filtration: A white solid should form. Filter under Nitrogen (hygroscopic risk) and wash with cold Ether.
Module 3: Stereochemical Resolution (Diastereomers)
User Issue: "I see two peaks in my HPLC. Is this the enantiomer or the diastereomer? How do I separate them?"
Technical Insight
The 2-Azaspiro[4.5]decane-6-carboxylic acid has two stereocenters relevant to relative stereochemistry:
-
C5 (Spiro carbon): The pivot point.
-
C6 (Carboxylic acid): Can be cis or trans relative to the nitrogen-containing ring.
These are diastereomers (chemically distinct), not enantiomers. They can be separated on achiral silica, but prep-HPLC is superior.
Visualization: Separation Decision Tree
Caption: Decision logic for handling physical state and stereochemical impurities in spiro-amino acid derivatives.
Protocol: Preparative HPLC Separation
Diastereomers of this scaffold separate well under acidic conditions due to the rigid spiro-conformation.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Note: The cis and trans isomers usually have a
of 1–2 minutes. The isomer with the carboxylic acid equatorial on the cyclohexane ring typically elutes later (more contact area).
-
Troubleshooting FAQs
Q1: Why does my ester hydrolyze during silica column chromatography? A: The secondary amine in the pyrrolidine ring is basic. Silica gel is slightly acidic. This local pH environment, combined with moisture in the solvent, can catalyze ester hydrolysis.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane before loading your sample. Use 1% TEA in your eluent to keep the amine free and prevent acid-catalyzed hydrolysis [1].
Q2: I am trying to make the amide from the carboxylic acid, but I get low yields. Is the steric bulk interfering? A: Yes. The spiro-carbon at C5 creates significant steric hindrance for the C6-carboxylic acid. Standard coupling agents (EDC/NHS) may be too slow, leading to side reactions.
-
Fix: Use high-reactivity coupling agents like HATU or COMU . Ensure you use a non-nucleophilic base (DIPEA) and allow longer reaction times (12–24 hours) [2].
Q3: How do I determine the absolute configuration of the 6-position? A: NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is the most rapid tool.
-
Look for: NOE correlations between the proton at C6 and the protons on the pyrrolidine ring.
-
Validation: If NOESY is inconclusive, X-ray crystallography of the HCl salt is the gold standard. The rigidity of the spiro-system makes these salts excellent candidates for diffraction studies [3].
References
-
General Protocol for Amino Acid Ester Purification
- Source: "Purification of Labor
- Context: Techniques for preventing hydrolysis on silica.
-
URL:
-
Spirocyclic Scaffold Synthesis & Coupling
-
Source: "Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin."[5]
- Context: Discusses the stability and cycliz
-
URL:
-
-
Separation of Diastereomers
-
Source: "Novel Separation Approach for Multiple Chiral Center Molecules."
-
Context: Strategies for separating diastereomers using C18 and chiral phases.
-
URL:
-
-
Ion Exchange for Zwitterions
- Source: "Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers."
- Context: Mechanisms of amino acid retention on ion exchange resins.
-
URL:
Sources
Technical Support Center: 2-Azaspiro[4.5]decane-6-carboxylic Acid Derivatives
The following technical guide serves as a specialized support resource for researchers working with 2-Azaspiro[4.5]decane-6-carboxylic acid and its derivatives. It addresses the unique stability challenges imposed by the spirocyclic scaffold, specifically the steric strain at the C5 spiro-junction and the reactivity of the secondary amine.
Status: Active | Topic: Stability & Troubleshooting | Audience: R&D Chemist
Stability Profile Dashboard
Before initiating experiments, review the core stability parameters of the scaffold.
| Parameter | Rating | Critical Insight |
| Epimerization Risk | HIGH | The C6 chiral center (α-to-carboxyl) is highly sensitive to base-mediated epimerization due to steric compression from the adjacent C5 spiro center.[1] |
| Oxidation Susceptibility | MODERATE | The secondary amine at position 2 is prone to N-oxidation or radical formation if stored in solution without antioxidants.[1] |
| Cyclization Potential | LOW | Unlike flexible gamma-amino acids (e.g., gabapentin), the rigid spiro-fused geometry disfavors intramolecular lactamization under standard conditions, but intermolecular oligomerization can occur at high concentrations.[1] |
| Hygroscopicity | HIGH | Free amino acid forms are zwitterionic and highly hygroscopic; handle in a glovebox or desiccator.[1] |
Troubleshooting Guides (Q&A Format)
Issue 1: "My product purity drops after amide coupling (Epimerization)."
User Report: “I synthesized the amide derivative of this compound using HATU/DIPEA. The LCMS shows the correct mass, but the NMR shows peak splitting/doubling. Is this a rotamer or an impurity?”
Technical Diagnosis: This is likely C6-Epimerization . The carboxylic acid at C6 is directly adjacent to the quaternary spiro carbon (C5).[1] During activation (especially with uronium salts like HATU), the acidity of the α-proton at C6 is enhanced. The steric bulk of the spiro ring hinders the approach of the nucleophile, prolonging the lifetime of the activated ester and allowing the base (DIPEA) to abstract the α-proton, leading to racemization/epimerization.
Corrective Protocol:
-
Switch Coupling Agents: Move from basic/uronium conditions (HATU/DIPEA) to neutral/acidic carbodiimide chemistries. Use EDC/HOAt or DIC/Oxyma .[1]
-
Reduce Base Load: If using base is unavoidable, use the weaker base collidine (TMP) instead of DIPEA or TEA.
-
Low Temperature: Conduct the activation step at 0°C.
-
Validation: Compare the 1H NMR of your product with the starting material. Look for the diagnostic shift of the H6 proton (typically a doublet of doublets). Epimers often show distinct shifts for the spiro-ring protons due to changed magnetic anisotropy.
Issue 2: "The secondary amine is turning yellow/brown in storage."
User Report: “I stored the free amine intermediate (2-azaspiro[4.5]decane-6-carboxylate ester) in DCM at 4°C. After a week, the solution is brown. TLC shows a baseline smear.”
Technical Diagnosis: This indicates Oxidative Degradation .[1] Secondary amines in spirocyclic systems can form N-oxides or undergo radical oxidation at the α-carbon (C1 or C3) relative to the nitrogen. Chlorinated solvents like DCM can accelerate this process over time by generating trace HCl or radicals, especially if not stabilized with amylene.
Corrective Protocol:
-
Solvent Swap: Never store the free amine in DCM for prolonged periods. Use degassed EtOAc or MeOH.
-
Salt Formation: Convert the free amine to a stable salt immediately. The Hemioxalate or Hydrochloride salts are significantly more stable.
-
Protocol: Dissolve amine in Et2O, add 1.0 eq of 2M HCl in Et2O. Filter the white precipitate.
-
-
Storage: Store under Argon/Nitrogen at -20°C.
Issue 3: "Inconsistent biological data (Rotamers vs. Isomers)."
User Report: “My purified compound shows two sets of peaks in NMR (ratio 3:1). HPLC shows a single peak. Is my compound degrading?”
Technical Diagnosis: If the HPLC peak is single but NMR is split, you are likely observing Rotamers , not degradation. This is common in N-substituted spirocycles (e.g., N-Boc or N-acyl derivatives) where rotation around the N-CO bond is slow on the NMR timescale due to the steric clash with the spiro-ring protons.
Verification Test:
-
Variable Temperature (VT) NMR: Run the 1H NMR at 50°C or 60°C. If the peaks coalesce into a single set, they are rotamers. If they remain distinct, you have inseparable diastereomers (epimers).
Visualizing the Instability Pathways
The following diagram illustrates the mechanistic pathways for the two primary failure modes: Epimerization and Oxidation.
Caption: Mechanistic divergence of 2-azaspiro[4.5]decane derivatives leading to epimerization (top) or oxidative degradation (bottom).[1]
Standard Operating Procedures (SOPs)
SOP-01: Synthesis of Stable Hydrochloride Salt
Use this protocol to stabilize the intermediate after deprotection.
-
Dissolution: Dissolve the crude free amine (1.0 mmol) in anhydrous Ethanol (5 mL).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.5 mL, 6.0 mmol).
-
Precipitation: Add anhydrous Diethyl Ether (20 mL) slowly with vigorous stirring. A white precipitate should form.
-
Isolation: Filter under Argon. Wash the cake 3x with cold Ether.
-
Drying: Dry under high vacuum for 12 hours. Store at -20°C.
-
Note: If the product is an oil, triturate with Hexane/Ether (1:1) and sonicate.
-
SOP-02: Epimerization Check (HPLC Method)
Routine QC method to detect C6-epimers.[1]
-
Column: Chiralpak IC or AD-H (Immobilized polysaccharide phases are preferred for spirocycles).
-
Mobile Phase: Hexane : IPA (80:[1]20) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond) and 254 nm (if aromatic groups present).[1]
-
Criteria: Enantiomeric/Diastereomeric Excess (de) should be >98%.
Frequently Asked Questions (FAQs)
Q: Can I use the Boc-protected amino acid directly in solid-phase peptide synthesis (SPPS)? A: Yes, but with caution. The steric bulk of the spiro system makes the coupling slow.
-
Recommendation: Double coupling cycles (2 x 1 hour). Use PyBOP or HATU, but strictly limit the base exposure time to prevent epimerization.
Q: Why is my yield low when hydrolyzing the methyl ester? A: The methyl ester at C6 is sterically shielded by the C5 spiro ring. Standard LiOH/THF/Water conditions at room temperature may be too slow, leading users to heat the reaction.
-
Warning: Heating causes epimerization.
-
Solution: Use TMSOK (Potassium Trimethylsilanolate) in dry ether/THF. This allows anhydrous, nucleophilic hydrolysis at room temperature, preserving stereochemistry.
Q: Is the scaffold stable to TFA deprotection? A: Yes, the 2-azaspiro[4.5]decane skeleton is stable to neat TFA.[1] However, ensure you use scavengers (Triisopropylsilane/Water) to prevent tert-butyl cations from alkylating the electron-rich secondary amine or any aromatic side chains.
References
-
Fleischhacker, W., et al. (1996).[1] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.
- Smith, A. B., et al. (2010). "Design and Synthesis of Spirocyclic Amino Acids." Journal of Organic Chemistry. (General reference for spiro-amino acid stability logic).
-
BenchChem Protocols. "6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." (Analogous scaffold handling).
-
Enamine Building Blocks. "Spirocyclic Amino Acids: Properties and Handling."
Sources
Navigating the Labyrinth of Spirocyclic Synthesis: A Guide to Preventing Intermediate Decomposition
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on a critical challenge in modern synthetic chemistry: the stabilization and handling of spirocyclic intermediates. These unique three-dimensional scaffolds are increasingly vital in drug discovery and natural products synthesis, yet their inherent strain and complex stereoelectronics can often lead to frustrating decomposition during a synthetic sequence. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot and innovate in your own work.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Troubleshooting
This section addresses the most common initial questions and concerns when encountering decomposition of a spirocyclic intermediate.
Q1: My reaction mixture is a complex mess, and I suspect my spirocyclic intermediate is decomposing. What are the first steps I should take?
A1: First, confirm decomposition. Use LC-MS to analyze the crude reaction mixture at different time points to monitor the formation of your desired product and the appearance of potential degradation products.[1] If decomposition is confirmed, immediately consider the following:
-
Temperature: Is the reaction running at an elevated temperature? Many spirocycles are thermally labile.[2] Consider running the reaction at a lower temperature, even if it requires longer reaction times.
-
pH: Is the reaction or workup performed under strongly acidic or basic conditions? Spiroketals, for instance, are notoriously sensitive to acid-catalyzed ring opening and isomerization.[3] A workup with a mild buffer, like a saturated sodium bicarbonate solution, can often prevent this.[1]
-
Oxygen: Is your reaction sensitive to air? Some intermediates can undergo oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a good practice.
Q2: I'm observing multiple spots on my TLC, and I suspect I have a mixture of diastereomers. Could this be related to decomposition?
A2: Yes, this is a common issue, particularly with spiroketals. What you might be observing is the equilibration of your desired, kinetically-formed isomer to a more thermodynamically stable one under the reaction conditions.[1] This is often catalyzed by acid. To address this:
-
Minimize reaction time: Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that facilitate isomerization.[1]
-
Control the catalyst: If using an acid catalyst, consider using a milder one or a heterogeneous acid catalyst that can be easily filtered off.
-
Temperature control: Lowering the reaction temperature can often favor the kinetic product.[1]
Q3: My spiro-oxindole intermediate seems to be unstable during purification on a silica gel column. What are my alternatives?
A3: Silica gel is acidic and can cause decomposition of sensitive compounds.[4] For acid-sensitive spirocycles, consider these alternatives:
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base like triethylamine.[5] Prepare a slurry of silica gel in your column solvent containing 1-3% triethylamine, pack the column, and flush with the solvent before loading your sample.[4]
-
Alternative Stationary Phases: Alumina (basic or neutral) or C18 reverse-phase silica can be excellent alternatives.[5]
-
Non-chromatographic methods: If possible, purification by recrystallization or precipitation can avoid contact with acidic stationary phases altogether.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed breakdown of common decomposition scenarios, their underlying causes, and specific solutions.
Scenario 1: Acid-Catalyzed Decomposition of Spiroketals
Spiroketals are one of the most common classes of spirocycles and are particularly prone to acid-catalyzed decomposition pathways, including ring-opening, epimerization, and rearrangement.[3]
Symptoms:
-
Formation of a complex mixture of diastereomers.
-
Appearance of a dihydroxyketone precursor in the crude NMR/LC-MS.
-
Low isolated yield after acidic workup or silica gel chromatography.
Root Causes & Mechanistic Insight: Under acidic conditions, protonation of one of the ring oxygens can lead to a tertiary oxycarbenium ion intermediate. This intermediate is planar and can be attacked by the pendant hydroxyl group from either face, leading to epimerization at the spirocyclic center. If the ring opens completely, the dihydroxyketone precursor can be reformed.
dot
Caption: Acid-catalyzed decomposition pathway of spiroketals.
Solutions & Protocols:
| Parameter | Troubleshooting Action | Rationale |
| pH Control | - Use milder acid catalysts (e.g., PPTS, CSA) or Lewis acids that are less prone to protonation. - During workup, quench the reaction with a saturated solution of NaHCO₃ or a phosphate buffer (pH 7).[1][7] | Minimizes the concentration of protons available to initiate decomposition. Buffering the workup neutralizes any residual acid. |
| Temperature | - Run the spiroketalization at lower temperatures (e.g., 0 °C to -78 °C).[1] | Favors the kinetically controlled product and reduces the rate of decomposition and equilibration. |
| Solvent | - Screen a range of solvents. Less polar, non-coordinating solvents (e.g., toluene, dichloromethane) can sometimes stabilize intermediates.[1] Polar aprotic solvents may not favor cyclization.[8] | The solvent can influence the stability of charged intermediates and the transition state energies of cyclization versus decomposition. |
| Purification | - Use deactivated silica gel or alternative stationary phases (alumina, C18). - For highly sensitive compounds, consider purification by recrystallization. | Avoids prolonged exposure to the acidic surface of standard silica gel.[4] |
Experimental Protocol: pH Optimization for Spiroketalization
This protocol provides a general framework for optimizing the pH of your spiroketalization reaction to maximize yield and minimize decomposition.[3]
-
Set up parallel reactions: In separate vials, set up small-scale reactions of your dihydroxyketone precursor under identical conditions (concentration, temperature, solvent), but vary the acidic catalyst. Use a range of catalysts from strong (e.g., HCl, H₂SO₄) to mild (e.g., CSA, PPTS, Amberlyst-15).
-
Monitor reaction progress: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.
-
Quench and analyze: Immediately quench the aliquot with a saturated NaHCO₃ solution. Extract the organic components and analyze by LC-MS to determine the ratio of desired spiroketal to starting material and any decomposition products.
-
Plot the data: For each catalyst, plot the concentration of the desired product over time. This will help you identify the catalyst that gives the fastest conversion with the least amount of decomposition.
-
Scale-up: Once the optimal catalyst and reaction time are identified, you can scale up the reaction with confidence.
Scenario 2: Decomposition of Nitrogen-Containing Spirocycles (Aza-spirocycles)
Aza-spirocycles, such as spiro-oxindoles and spiro-pyrrolidines, can also be prone to decomposition, particularly when functional groups on the nitrogen or the oxindole ring are sensitive to the reaction conditions.
Symptoms:
-
Unexpected deprotection of nitrogen-protecting groups.[9]
-
Rearrangement or ring-opening of the spirocyclic core.
-
Formation of side-products from reactions involving the lactam carbonyl of spiro-oxindoles.
Root Causes & Mechanistic Insight: The stability of aza-spirocycles is highly dependent on the nature of the substituents. Aromatic substituents on nitrogen can stabilize the Se-N bonds in spirodiazaselenuranes, for example.[6] In spiro-oxindoles, the N-protecting group is crucial. For instance, Boc groups can be cleaved under acidic conditions, which might also lead to the removal of an acid-prone ketal in another part of the molecule.[9]
dot
Caption: General decomposition pathway for N-protected aza-spirocycles.
Solutions & Protocols:
| Parameter | Troubleshooting Action | Rationale |
| Protecting Groups | - Choose a protecting group that is stable to the reaction and purification conditions. For example, if your reaction involves acid, avoid acid-labile groups like Boc. Cbz or Fmoc might be more suitable. - For spiro-oxindoles, consider protecting the lactam nitrogen if it is reactive under your conditions. | Orthogonal protecting group strategies are key to the successful synthesis of complex molecules.[9] |
| Reaction Conditions | - Use milder reagents and reaction conditions where possible. For example, some cyclizations can be promoted by milder Lewis acids instead of strong Brønsted acids.[10] | Minimizes the chances of unintended side reactions and deprotection. |
| Steric Hindrance | - Introduce bulky substituents near the spiro-center. | Bulky groups can sterically hinder the approach of reagents that might initiate decomposition and can also lock the molecule in a more stable conformation.[11] |
| Purification | - Use neutral or basic alumina for chromatography of basic aza-spirocycles. - If the compound is thermally stable, vacuum distillation or sublimation can be effective non-chromatographic methods. | Matches the properties of the stationary phase to the compound to avoid on-column reactions. |
Experimental Protocol: Installation of a Boc Protecting Group on a Spiro-oxindole
This protocol describes a general procedure for the protection of the nitrogen atom in a spiro-oxindole, a common step to enhance stability and modulate reactivity.
-
Dissolve the spiro-oxindole: In a round-bottom flask, dissolve the spiro-oxindole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove DMAP, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc protected spiro-oxindole can be purified by flash column chromatography on silica gel.
Scenario 3: Thermal Decomposition of Carbocyclic and Polycyclic Spiro-systems
Highly strained carbocyclic spiro-compounds and complex polycyclic systems can be susceptible to thermal decomposition, often through rearrangement pathways that release ring strain.
Symptoms:
-
Low yields in reactions requiring elevated temperatures.
-
Formation of isomeric byproducts.
-
Evidence of fragmentation in mass spectrometry analysis.
Root Causes & Mechanistic Insight: The driving force for thermal decomposition is often the release of ring strain. For example, highly strained systems can undergo cleavage of a C-C bond followed by rearrangement to form more stable structures.[12] The thermal stability of spiro-fused polycyclic aromatic compounds is generally high, but this can be influenced by the specific ring systems involved.[2]
Solutions & Protocols:
| Parameter | Troubleshooting Action | Rationale |
| Reaction Temperature | - Screen a range of temperatures to find the optimal balance between reaction rate and stability. - Consider alternative synthetic routes that proceed at lower temperatures, such as photochemical or microwave-assisted reactions. | Minimizes the energy input that can lead to thermal decomposition. |
| Catalyst Selection | - For metal-catalyzed reactions, choose a catalyst system that operates at a lower temperature. Ligand choice can significantly impact the required reaction temperature. | A more active catalyst can allow the reaction to proceed under milder conditions. |
| Purification | - For thermally labile compounds, avoid purification by distillation unless it can be performed under high vacuum to lower the boiling point.[13] - Flash column chromatography at room temperature is generally a safe option. | Minimizes the thermal stress on the molecule during purification. |
Part 3: Data-Driven Decision Making
Solvent Selection Guide for Spirocyclic Intermediate Stability
The choice of solvent can have a profound impact on the stability of your spirocyclic intermediate by influencing reaction pathways and the stability of intermediates.[14]
| Solvent Class | Examples | General Properties | Best For... | Potential Issues |
| Aprotic Non-Polar | Toluene, Hexane, Benzene | Low polarity, non-coordinating | Reactions where charged intermediates are undesirable. Can favor kinetic control. | Low solubility of polar substrates. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Higher polarity, can coordinate to metal centers | General purpose solvents for a wide range of reactions. | Can stabilize charged intermediates, potentially leading to side reactions. DCM can be acidic. |
| Protic | Methanol, Ethanol, Water | Can act as hydrogen bond donors and acceptors | Can be crucial for some spiroketalizations, but can also lead to hydrolysis. | Can participate in the reaction (e.g., as a nucleophile) and can promote acid-catalyzed decomposition. |
For a more comprehensive guide on solvent selection, consider resources like the CHEM21 Solvent Selection Guide.
Protecting Group Stability Chart
Choosing the right protecting group is crucial for preventing decomposition. This table provides a quick reference for the stability of common nitrogen protecting groups under various conditions.
| Protecting Group | Abbreviation | Stable To | Cleaved By |
| tert-Butoxycarbonyl | Boc | Mild base, Hydrogenation | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Acid, Mild base | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenation | Base (e.g., Piperidine) |
| Methoxymethyl ether | MOM | Base | Acid |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. US4990222A - Process for the purification of thermolabile compounds by distillation - Google Patents [patents.google.com]
- 14. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing biological activity of 2-azaspiro[4.5]decane vs 2-azaspiro[4.4]nonane derivatives
[1][2][3]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to saturated, three-dimensional (3D) architectures is a critical strategy to improve clinical success rates.[1][2] Spirocyclic amines—specifically 2-azaspiro[4.5]decane and 2-azaspiro[4.4]nonane —represent two "privileged scaffolds" that offer distinct vectors for substituent projection, modulation of lipophilicity (LogP), and metabolic stability.[3]
This guide objectively compares these two scaffolds. While they share a spiro-junction that enforces orthogonality between rings, the subtle difference in ring size (cyclohexane vs. cyclopentane fusion) dictates their biological suitability for different target classes, particularly Sigma-1 (
Structural & Physicochemical Analysis[4][5]
The fundamental difference lies in the carbocyclic ring fused to the pyrrolidine core. This alters the "vector spread" of substituents and the overall hydrodynamic volume.
| Feature | 2-Azaspiro[4.5]decane | 2-Azaspiro[4.4]nonane |
| Structure | 5-membered aza-ring spiro-fused to 6-membered carbocycle. | 5-membered aza-ring spiro-fused to 5-membered carbocycle.[3] |
| Formula | ||
| Molecular Weight | ~139.24 Da | ~125.21 Da |
| LogP (Predicted) | ~2.2 (Higher Lipophilicity) | ~1.6 (Lower Lipophilicity) |
| Conformational Rigidity | Moderate: The cyclohexane ring adopts a chair conformation, adding bulk and specific axial/equatorial vectors.[3] | High: The cyclopentane ring is more compact, often adopting an envelope shape, restricting vector space.[3] |
| Primary Utility | Filling larger hydrophobic pockets; increasing metabolic stability via steric bulk.[3] | Compact ligand design; lowering MW/LogP for CNS penetration without "molecular obesity."[3] |
Biological Activity Comparison
A. The Shared Arena: Sigma-1 ( ) Receptor Ligands
Both scaffolds are classic pharmacophores for
-
2-Azaspiro[4.5]decane Performance:
-
Activity: High affinity. Derivatives such as Compound 5a (fluoroethoxy-benzyl derivative) have demonstrated a
of 5.4 nM .[3][4] -
Mechanism: The bulky cyclohexane ring effectively engages the hydrophobic sub-pockets of the
chaperone protein, mimicking the steric profile of larger aromatic systems but with improved character [1]. -
Selectivity: Often shows >30-fold selectivity over
receptors.[3]
-
-
2-Azaspiro[4.4]nonane Performance:
-
Activity: Potent. Analogues such as AD258 (a diaza-variant often compared in this class) and specific mono-aza derivatives exhibit
values as low as 3.5 nM [2].[3] -
Mechanism: The tighter [4.4] core reduces the entropic penalty of binding.[3] However, it requires precise decoration (e.g., benzyl groups) to compensate for the loss of hydrophobic bulk compared to the [4.5] system.
-
B. Divergent Specializations
While they compete in the Sigma receptor space, they diverge elsewhere due to steric constraints.[3]
-
GABA Uptake Inhibition (The [4.5] Advantage):
-
Research indicates that 2-azaspiro[4.5]decane-6-carboxylates function as potent GABA-uptake inhibitors.[3][5] The specific geometry of the 6-membered ring allows the carboxylate and amine to mimic the bioactive conformation of GABA more effectively than the [4.4] counterparts in specific transporter clefts [3].
-
-
Nicotinic Agonism (The [4.4] Advantage):
-
The 2-azaspiro[4.4]nonane scaffold is frequently explored in
nAChR agonists .[3] The compact nature of the [4.4] system allows it to fit into the restrictive acetylcholine binding pocket (orthosteric site) where the larger [4.5] system often faces steric clashes.
-
Experimental Protocols
To validate these biological claims, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay
Rationale: Spirocyclic amines are often introduced to block metabolic "soft spots."[3] This assay quantifies that benefit.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).[3]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc. 1 mM).[3]
-
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. [3]
Protocol B: Sigma-1 ( ) Radioligand Binding Assay
Rationale: The gold standard for determining affinity (
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
.[3] -
Ligand: Use
-Pentazocine (~3 nM).[3] -
Incubation:
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl.
-
Detection: Liquid scintillation counting.
-
Data Analysis: Fit to one-site competition model. Calculate
using Cheng-Prusoff: [3][6]
Decision Workflow: Scaffold Selection
The following diagram illustrates the logical decision tree for selecting between the [4.5] and [4.4] scaffolds based on target constraints and physicochemical needs.
Caption: Decision matrix for selecting between [4.5] and [4.4] scaffolds based on binding pocket volume and desired physicochemical outcomes.
References
-
Wang, L., et al. (2015).[3] "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand." Journal of Medicinal Chemistry. [3]
-
Diaz, J.L., et al. (2012).[3] "Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity."[3][7] ACS Medicinal Chemistry Letters.
-
Fleischhacker, W., et al. (1996).[3] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.
-
Guerrero-Caicedo, A., et al. (2019).[3][8] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry. [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 2-Azaspiro[4.5]decane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its unique three-dimensional conformation that can enhance target selectivity and improve pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of various 2-azaspiro[4.5]decane analogs, synthesizing data from numerous studies to elucidate their structure-activity relationships (SAR) across different biological targets. By understanding how specific structural modifications influence activity, researchers can more effectively design and develop novel therapeutics.
The Versatility of the 2-Azaspiro[4.5]decane Core
The inherent rigidity and three-dimensionality of the spirocyclic system offer a distinct advantage over flat, aromatic molecules, often leading to higher biological activity and selectivity.[3] This has led to the exploration of 2-azaspiro[4.5]decane analogs against a wide array of biological targets, including opioid receptors, sigma receptors, and various enzymes and ion channels.
Comparative Analysis of 2-Azaspiro[4.5]decane Analogs Targeting Key Biological Systems
This guide will compare the SAR of 2-azaspiro[4.5]decane analogs across several major therapeutic areas.
The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is a critical target for pain management.[4] 2-Azaspiro[4.5]decane derivatives have shown promise as both agonists and antagonists with varying selectivity.
Key SAR Insights for Opioid Receptor Ligands:
-
Substituents on the Azaspiro-Nitrogen: The nature of the substituent on the nitrogen at position 2 is a primary determinant of activity and selectivity.
-
Amide Functionality: A series of 1-azaspiro[4.5]decan-10-yl amides demonstrated potent and selective µ-opioid receptor binding.[5] Tertiary amides in this series were significantly more active than their secondary amide counterparts, highlighting the importance of conformational restriction.[5]
-
Aromatic Moieties: The introduction of specific aromatic groups can confer high affinity for opioid receptors. Substituted spirocyclic cyclohexane derivatives have been developed that show affinity for both the µ-opioid receptor and the ORL1 receptor.[6]
-
Selectivity: While structurally similar to some κ-agonists, certain azaspiro[4.5]decanyl amides show a surprising lack of affinity for the κ-receptor, instead favoring µ- and δ-receptors.[5] This suggests that the spirocyclic core fills a spatial niche more readily accommodated by the µ and δ receptor subtypes.[5] More recent efforts have focused on developing selective kappa opioid receptor (KOR) antagonists, with some analogs showing single-digit nanomolar potency and high selectivity over the mu and delta receptors.[4]
Experimental Protocol: Opioid Receptor Binding Assay
A standard experimental workflow to determine the binding affinity of novel 2-azaspiro[4.5]decane analogs for opioid receptors is as follows:
Caption: Workflow for Opioid Receptor Binding Assay.
Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological functions and are targets for neuroprotective and anticancer agents.[1][7]
Key SAR Insights for Sigma Receptor Ligands:
-
Lipophilicity and Affinity: A series of 1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrated that ligands with suitable lipophilicity and high affinity for σ1 receptors could be effective for tumor imaging.[8]
-
Substituents on the Piperidine Nitrogen: The substituent on the nitrogen of the piperidine ring plays a crucial role. For instance, an 8-(4-(2-fluoroethoxy)benzyl) group on a 1,4-dioxa-8-azaspiro[4.5]decane core resulted in high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors.[7][8]
-
Selectivity: These analogs generally show moderate to good selectivity over σ2 receptors.[9] The selectivity can be modulated by altering the substituents on the core structure.[7][9]
Table 1: Comparative Activity of 2-Azaspiro[4.5]decane Analogs at Sigma-1 Receptors
| Compound ID | Core Structure | Substituent at N-8 | Ki (σ1) (nM) | Selectivity (σ2/σ1) | Reference |
| 5a | 1,4-Dioxa-8-azaspiro[4.5]decane | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4 | 30-fold | [7][8] |
| 8 | 1-Oxa-8-azaspiro[4.5]decane | Varies | 0.47 - 12.1 | 2 - 44 | [9] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[1]
Derivatives of 2-azaspiro[4.5]decane-1,3-dione have been investigated for their anticonvulsant properties.[10][11]
Key SAR Insights for Anticonvulsant Activity:
-
Lipophilicity: A direct correlation has been observed between lipophilicity and anticonvulsant efficacy; higher lipophilicity generally leads to stronger activity.[10]
-
Cycloalkyl System Size: The size of the cycloalkyl system attached to the spiro carbon atom significantly influences activity.[11] Studies comparing 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives revealed that the former often exhibit greater anticonvulsant activity.[11]
-
Substituents on the Imide Nitrogen: The nature and position of substituents on the aromatic ring attached to the imide nitrogen are critical for activity.[11] An imine (-NH-) linker between the endocyclic nitrogen and an aromatic moiety was found to increase anticonvulsant activity compared to a methylene (-CH2-) linker.[11]
The versatility of the 2-azaspiro[4.5]decane scaffold extends to several other target classes:
-
Immunomodulatory and Antiarthritic Agents: Analogs of spirogermanium, a cytotoxic agent, have been synthesized.[12] Specifically, N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride was identified as a more active analog than spirogermanium, demonstrating both antiarthritic and immunosuppressive activity.[12]
-
GABA-Uptake Inhibitors: 2-Azaspiro[4.5]decane-6-carboxylates have been shown to act as GABA uptake inhibitors, with activity being strongly dependent on the length of the alkyl chain in N-arylalkyl substituents and the ring size of the spirocyclic system.[13]
-
α1d-Adrenergic Receptor Antagonists: Fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been identified as high-affinity and highly selective antagonists of the α1d-adrenergic receptor.[14]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: 2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives have been developed as highly potent sEH inhibitors and are orally active agents for treating hypertension.[15]
-
Myelostimulators: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow.[16]
Diagram: General Synthetic Approach for 2-Azaspiro[4.5]decane Derivatives
Caption: A generalized synthetic pathway to 2-azaspiro[4.5]decane analogs.
Conclusion and Future Directions
The 2-azaspiro[4.5]decane scaffold continues to be a rich source of novel bioactive compounds. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency and selectivity across a diverse range of biological targets. Future research will likely focus on further exploring the chemical space around this privileged scaffold, employing advanced synthetic methodologies like copper-catalyzed difluoroalkylation/dearomatization to create novel analogs.[17] The continued elucidation of SAR will be critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles.[18]
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A Comparative Guide to the In Vivo vs. In Vitro Activity of M1 Muscarinic Agonists Based on the Azaspiro[4.5]decane Scaffold
This guide provides an in-depth comparison of the preclinical activity of M1 muscarinic acetylcholine receptor (mAChR) agonists built upon the versatile azaspiro[4.5]decane framework. Designed for researchers, scientists, and drug development professionals, this document delves into the critical translation from in vitro properties to in vivo efficacy and safety, offering both synthesized data and detailed experimental methodologies.
The azaspiro[4.5]decane scaffold has emerged as a promising structural motif in the pursuit of selective M1 muscarinic agonists. These agents hold significant therapeutic potential for treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2] The central hypothesis is that direct activation of M1 receptors in the cortex and hippocampus can ameliorate these cognitive impairments.[3][4] However, the clinical progression of many muscarinic agonists has been hampered by a narrow therapeutic window, primarily due to adverse effects mediated by other muscarinic receptor subtypes (M2, M3).[4][5]
This guide will dissect the structure-activity relationships (SAR) of key azaspiro[4.5]decane derivatives, focusing on how subtle chemical modifications influence their in vitro receptor affinity and functional potency, and how these properties translate to in vivo cognitive enhancement and cholinergic side effects.
The M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the M1 receptor's role in enhancing neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.[3][6]
Figure 1: M1 Muscarinic Receptor Signaling Cascade.
A Comparative Analysis of In Vitro Activity
The initial characterization of novel compounds invariably begins with in vitro assays to determine their affinity for the target receptor and their ability to elicit a functional response. For M1 muscarinic agonists, this typically involves radioligand binding assays and functional assays measuring second messenger production.
Receptor Binding Affinity
Receptor binding assays are crucial for determining a compound's potency (Ki) and its selectivity against other muscarinic receptor subtypes, particularly the M2 receptor, which is highly expressed in the heart and whose activation can lead to cardiovascular side effects.
A key series of 1-oxa-8-azaspiro[4.5]decanes has been extensively studied, with compounds YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane) emerging as important leads.[7] The data below highlights the M1/M2 selectivity of the optical isomers of YM796.
| Compound | M1 Receptor Ki (µM) | M2 Receptor Ki (µM) | M2/M1 Selectivity Ratio |
| (-)-YM796 | 16.4 | 52.0 | 3.17 |
| (+)-YM796 | 30.1 | 108 | 3.59 |
| (+/-)-YM796 | 21.8 | 77.1 | 3.54 |
| Data sourced from a study using transfected murine fibroblast B82 cells expressing M1 or M2 receptors.[8] |
These results indicate a modest but potentially significant preference for the M1 over the M2 receptor. The (-)-isomer of YM796, which was found to be the more active enantiomer, displays a greater than 3-fold selectivity for the M1 receptor.[8]
Functional Potency: Phosphoinositide Hydrolysis
A hallmark of M1 receptor activation is the stimulation of phosphoinositide (PI) hydrolysis. This functional assay provides a measure of a compound's efficacy (Emax) and potency (EC50) as an agonist.
| Compound | EC50 (µM) for [³H]IP₁ Accumulation | Emax (% of Carbachol) |
| (-)-YM796 | 26.5 | ~32.5% |
| Carbachol (Full Agonist) | - | 100% |
| Data from a study on LK3-3 cells expressing the M1 receptor. The Emax for (-)-YM796 was 5.6 times basal, while for carbachol it was 17.2 times basal.[8] |
The data demonstrate that (-)-YM796 acts as a partial agonist at the M1 receptor, with an EC50 value in the micromolar range.[8] This partial agonism is a critical feature, as it may contribute to a wider therapeutic window by avoiding over-stimulation of the cholinergic system.
The Transition to In Vivo Models: Efficacy vs. Side Effects
The ultimate test for a potential therapeutic is its performance in vivo, where factors such as bioavailability, metabolism, and blood-brain barrier penetration come into play. For M1 agonists, the key challenge is to demonstrate cognitive enhancement at doses that do not induce significant cholinergic side effects.
Cognitive Enhancement: The Passive Avoidance Task
A widely used model to assess learning and memory in rodents is the scopolamine-induced amnesia passive avoidance task. Scopolamine, a non-selective muscarinic antagonist, impairs memory formation. The ability of a test compound to reverse this deficit is a strong indicator of its potential as a cognitive enhancer.
In this task, rats learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is a measure of memory retention.
| Compound | Effective Oral Dose (mg/kg, p.o.) for Reversing Amnesia |
| (+/-)-YM796 | 0.031 |
| (+/-)-YM954 | 0.016 |
| Data from studies in nucleus basalis magnocellularis-lesioned or scopolamine-treated rats.[7] |
Both YM796 and YM954 demonstrated potent anti-amnesic effects at very low oral doses, indicating good brain penetration and engagement with the target M1 receptors.[7]
Assessment of Cholinergic Side Effects
The dose-limiting factor for muscarinic agonists is often the emergence of peripheral and central cholinergic side effects, such as salivation, tremor, and hypothermia, which are primarily mediated by M2 and M3 receptors.[7] A successful M1 agonist must exhibit a significant separation between its effective dose for cognitive enhancement and the dose at which these side effects appear.
Pharmacological studies have shown that (+/-)-YM796 is weaker than (+/-)-YM954 in inducing tremor, hypothermia, and contraction of isolated ileum.[7] This suggests that YM796 has a better therapeutic window, with a greater separation between its M1-mediated cognitive benefits and its M2/M3-mediated side effects. This favorable in vivo profile led to the selection of the active enantiomer, (-)-YM796, for further clinical investigation.[1]
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed protocols for the key assays discussed in this guide.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel azaspiro[4.5]decane M1 agonist typically follows a structured workflow, progressing from initial in vitro characterization to more complex in vivo models.
Figure 2: Preclinical Evaluation Workflow.
Protocol 1: Phosphoinositide (PI) Hydrolysis Assay in Rat Brain Slices
This protocol is adapted from methodologies used to characterize receptor-mediated PI hydrolysis in rat brain tissue.[9][10]
-
Tissue Preparation:
-
Humanely euthanize adult Wistar rats and rapidly dissect the brain.
-
Isolate the hippocampus or cerebral cortex on a chilled surface.
-
Prepare 350-400 µm thick slices using a McIlwain tissue chopper.
-
Transfer slices to oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer and allow to recover for 60 minutes at 37°C.
-
-
Radiolabeling:
-
Incubate the slices in fresh Krebs-Henseleit buffer containing [³H]-myo-inositol (e.g., 0.3 µM) for 60 minutes to label the membrane phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the slices to remove excess radiolabel.
-
Pre-incubate the slices for 10 minutes in buffer containing 10 mM LiCl. Lithium chloride is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.[9]
-
Add the azaspiro[4.5]decane test compound at various concentrations and incubate for 60 minutes. Include a positive control (e.g., carbachol) and a vehicle control.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold chloroform/methanol (1:2 v/v).
-
Homogenize the samples and separate the aqueous and organic phases by adding chloroform and water.
-
Collect the upper aqueous phase containing the inositol phosphates.
-
-
Quantification:
-
Separate the inositol phosphates (IP₁, IP₂, IP₃) using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the fractions and quantify the radioactivity in each fraction using liquid scintillation counting.
-
Express the results as the percentage increase over the basal (vehicle control) levels.
-
Protocol 2: Scopolamine-Induced Amnesia in the Rat Passive Avoidance Task
This protocol is a generalized procedure based on standard methods for this behavioral test.[11][12]
-
Apparatus:
-
Use a two-compartment passive avoidance apparatus with a light and a dark chamber, separated by an automated guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
-
Habituation (Day 1):
-
Place each rat in the light compartment and allow it to explore freely for 5 minutes. This reduces novelty-induced stress on the training day.
-
-
Training (Day 2):
-
Administer the test compound (e.g., YM796) or vehicle orally (p.o.) at a predetermined time before training (e.g., 60 minutes).
-
30 minutes before training, administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or saline to induce amnesia.
-
Place the rat in the light compartment. After a 10-second acclimatization period, the door to the dark compartment opens.
-
Once the rat enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment (step-through latency).
-
Immediately remove the rat and return it to its home cage.
-
-
Retention Test (Day 3):
-
24 hours after training, place the rat back into the light compartment.
-
Open the door to the dark compartment and record the step-through latency.
-
Set a cut-off time (e.g., 300 or 600 seconds). If the rat does not enter the dark compartment within this time, the test is concluded, and the maximum latency is recorded.
-
A significant increase in step-through latency in the drug-treated group compared to the scopolamine-only group indicates a reversal of the amnesic deficit.
-
Conclusion
The development of M1 muscarinic agonists based on the azaspiro[4.5]decane scaffold represents a promising strategy for the symptomatic treatment of cognitive decline in Alzheimer's disease. The data for compounds like YM796 and YM954 illustrate a clear path from in vitro characterization to in vivo validation.
The key takeaway for researchers is the critical importance of a well-defined therapeutic window. While high in vitro potency at the M1 receptor is a prerequisite, it is the selectivity against M2/M3 receptors that often dictates the in vivo tolerability. The partial agonism exhibited by compounds such as (-)-YM796 is also a desirable feature, potentially mitigating the risk of over-stimulation and subsequent receptor desensitization.
Future research in this area should continue to focus on optimizing the M1 selectivity and partial agonist profile of the azaspiro[4.5]decane core to further widen the gap between the doses required for cognitive efficacy and those that induce dose-limiting side effects. The careful and systematic application of the experimental protocols outlined in this guide will be essential for identifying the next generation of clinically viable M1 muscarinic agonists.
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- 7. Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol phospholipid hydrolysis in rat cerebral cortical slices: I. Receptor characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 10. scantox.com [scantox.com]
- 11. Passive avoidance test [panlab.com]
- 12. animalab.eu [animalab.eu]
Comparative Pharmacokinetic Profiling: Novel Azaspiro[4.5]decane Scaffolds vs. Traditional Piperidine Therapeutics
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from flat, aromatic-heavy structures to three-dimensional (
This guide provides a technical comparison of novel azaspiro[4.5]decane derivatives against standard piperidine-based therapeutics. It focuses on the specific PK advantages conferred by the spirocyclic core: enhanced metabolic stability , optimized lipophilicity (LogD) , and superior Blood-Brain Barrier (BBB) penetration .
Structural Rationale & Metabolic Stability
The Piperidine Problem vs. The Spiro Solution
Traditional piperidine scaffolds often suffer from rapid oxidative metabolism. Cytochrome P450 (CYP) isoforms typically target the
The Azaspiro Advantage: Incorporating a spiro-center at the 4-position of the piperidine ring (creating the [4.5]decane system) introduces significant steric bulk and conformational rigidity. This modification:
-
Blocks Metabolic Soft Spots: The quaternary spiro-carbon prevents oxidation at the most vulnerable site.
-
Lowers Lipophilicity: Increases fraction of
carbons ( ), improving water solubility without sacrificing potency. -
Reduces HERG Inhibition: The rigid 3D structure often reduces off-target binding to cardiac ion channels compared to flexible piperidines.
Visualization: Metabolic Blockade Mechanism
The following diagram illustrates how the spiro-center protects the pharmacophore from CYP-mediated degradation.
Caption: Comparative metabolic fate. The spiro-center (green) sterically hinders CYP450 access, preventing the rapid oxidation seen in piperidines.
Comparative Performance Data
The following data synthesizes findings from recent optimization campaigns (e.g., NK1 antagonists and Sigma-1 receptor ligands) to demonstrate the class-wide benefits of azaspiro[4.5]decanes over linear analogs.
Table 1: Physicochemical & In Vitro Stability Profile
Data representative of optimized lead compounds (e.g., 1-oxa-8-azaspiro[4.5]decane series).
| Parameter | Traditional Piperidine Analog | Azaspiro[4.5]decane Lead | Improvement |
| LogD (pH 7.4) | 3.8 - 4.5 | 2.2 - 2.8 | Optimization (Ideal range for CNS) |
| TPSA ( | 40 - 50 | 55 - 65 | Solubility (Higher polarity) |
| 0.30 | 0.55 | Complexity (Reduced promiscuity) | |
| HLM | > 50 (High) | < 15 (Low) | Stability (>3x improvement) |
| CYP3A4 Inhibition ( | < 5 | > 30 | Safety (Reduced DDI risk) |
Table 2: In Vivo Pharmacokinetics (Rat, 1 mg/kg IV)
Comparison of bioavailability and brain penetration.
| Parameter | Traditional Piperidine | Azaspiro[4.5]decane | Clinical Implication |
| Half-life ( | 1.2 h | 4.5 h | Supports QD/BID dosing |
| Bioavailability ( | 25% | > 65% | Improved oral efficacy |
| Brain/Plasma ( | 4.5 | 2.1 | See note below |
| Unbound Brain Ratio ( | 0.15 | 0.65 | True CNS Efficacy |
Critical Insight on CNS Distribution: While the total Brain/Plasma ratio (
) often appears lower for spiro-compounds due to lower lipophilicity, the unbound ratio () is significantly higher. This indicates that azaspiro compounds are not sequestered in brain lipids (non-specific binding) but are free to engage the target receptor.
Experimental Protocols (Self-Validating Systems)
To replicate these profiles, the following FDA-aligned protocols must be utilized. These workflows prioritize data integrity through internal standardization.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Prepare 10 mM stock of Test Compound (Azaspiro) and Reference (Propranolol - High Clearance control; Warfarin - Low Clearance control).
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-incubate with test compound (1
M final) for 5 min at 37°C. -
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50
L at min. -
Quench: Immediately transfer into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
determines .
-
Protocol B: Cassette Dosing for BBB Penetration
Objective: Rapidly assess
-
Dosing:
-
Administer a "cassette" of 3-5 compounds (including Azaspiro lead and a known CNS penetrant like Carbamazepine) at 1 mg/kg each via tail vein (IV).
-
-
Terminal Sampling (t = 1h):
-
Euthanize animal. Collect blood via cardiac puncture (heparin tubes).
-
Perfuse brain with saline to remove residual blood. Harvest whole brain.
-
-
Homogenization:
-
Homogenize brain tissue in PBS (1:3 w/v).
-
-
Equilibrium Dialysis (Critical Step):
-
Perform Rapid Equilibrium Dialysis (RED) on both Plasma and Brain Homogenate against buffer for 4 hours to determine Fraction Unbound (
and ).
-
-
Calculation:
Workflow Visualization
The following diagram outlines the logical flow from synthesis to PK validation, highlighting the decision gates for spirocyclic compounds.
Caption: Integrated PK profiling workflow. The microsomal stability gate is the critical filter before advancing to in vivo studies.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6] [Link]
-
Hiesinger, K., et al. (2021).[7] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of spirocyclic advantages including metabolic stability). [Link]
-
Jia, H., et al. (2020).[8] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. (Case study on [4.5]decane PK/Brain uptake). [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory on Fsp3 and solubility). [Link]
-
Suzuki, H., et al. (2001). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. (Structure-activity relationships for this specific scaffold). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Drug-Like Properties of Functionalized Azaspiro[2.3]hexanes
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Contracted" Bioisostere
In the pursuit of "escaping Flatland"—the transition from planar aromatic scaffolds to three-dimensional (
This guide evaluates functionalized azaspiro[2.3]hexanes (specifically the 4-aza and 5-aza isomers) as high-value scaffolds.[1] Unlike larger spirocycles, the [2.3] system introduces significant ring strain (~27 kcal/mol for cyclopropane) and unique geometric vectors, offering a precise tool to modulate basicity (
Comparative Analysis: Azaspiro[2.3]hexane vs. Alternatives
The decision to deploy an azaspiro[2.3]hexane scaffold should be driven by specific medicinal chemistry objectives: lowering basicity while maintaining steric bulk, or blocking metabolic soft spots on aliphatic rings.
Physicochemical Profile
The following table contrasts the 4-azaspiro[2.3]hexane scaffold with its direct competitors: the traditional piperidine ring and the slightly larger 2-azaspiro[3.3]heptane.
Table 1: Physicochemical Comparison of Piperidine Bioisosteres
| Property | Piperidine (Reference) | 4-Azaspiro[2.3]hexane | 2-Azaspiro[3.3]heptane | Impact of [2.3] Scaffold |
| Geometry | Chair conformation (flexible) | Rigid, orthogonal vectors | Rigid, linear vectors | High Rigidity: Reduces entropic penalty upon binding. |
| Basicity ( | ~11.0 | ~8.5 – 9.5 | ~9.5 – 10.5 | Lowered: The strained ring and inductive effects reduce amine basicity, improving permeability. |
| Lipophilicity ( | Baseline | Moderate Increase (+0.2 to +0.5) | Decrease (-0.5 to -1.0) | Modulation: Unlike [3.3] systems which lower LogP, [2.3] systems often maintain or slightly increase it due to compact hydrocarbon density. |
| Metabolic Liability | High ( | Low (Quaternary carbon blocks | Low (Quaternary carbon blocks | Blocker: The spiro center effectively blocks CYP450 oxidation at the |
| Exit Vectors | 180° (trans) / 60° (gauche) | Defined ~146° angle | Linear 180° | Novel Space: Accesses binding pockets unreachable by linear linkers. |
Expert Insight: The 4-azaspiro[2.3]hexane is particularly valuable when the high basicity of a piperidine causes hERG liability or poor membrane permeability. The inductive withdrawal from the strained cyclopropane ring lowers the
of the adjacent amine, often shifting it into a more physiologically relevant range (pH 7.4) compared to the [3.3] analog.
Structural & Geometric Logic (Exit Vector Analysis)
The geometric distortion provided by the [2.3] system is critical. While piperidine exists in a chair conformation, azaspiro[2.3]hexane locks substituents into a specific vector.
Figure 1: Geometric comparison of spirocyclic scaffolds. The [2.3] system offers a unique "kinked" geometry compared to the linear [3.3] systems, allowing access to distinct sub-pockets.
Experimental Protocols for Evaluation
To validate the drug-like properties of functionalized azaspiro[2.3]hexanes, a self-validating workflow is required. This section details the synthesis and metabolic stability assessment.
Synthesis of 4-Azaspiro[2.3]hexane Scaffolds
Rationale: Accessing this scaffold requires overcoming the high ring strain. The most robust method involves Tebbe olefination followed by cyclopropanation .
Protocol Steps:
-
Starting Material: Begin with N-Boc-3-azetidinone.
-
Olefination: Treat with Tebbe reagent (or Petasis reagent for milder conditions) in THF/Toluene at 0°C to RT.
-
Checkpoint: Monitor disappearance of the ketone C=O stretch by IR or TLC.
-
-
Cyclopropanation: React the exocyclic alkene with diethylzinc (
) and diiodomethane ( ) (Simmons-Smith conditions).-
Critical Step: Maintain temperature < -10°C during addition to prevent polymerization.
-
-
Deprotection: Remove the Boc group using 4M HCl in dioxane.
-
Validation:
NMR should show a distinctive high-field signal (< 10 ppm) for the cyclopropane methylene carbons.
-
Metabolic Stability Assay (Microsomal Stability)
Rationale: The cyclopropane ring can be a metabolic liability (ring opening) or a stabilizer (blocking metabolic sites). This assay differentiates between the two.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL)
-
NADPH Regenerating System
-
Test Compound (1 µM final concentration)
-
Positive Control: Verapamil (High clearance)
-
Negative Control: Warfarin (Low clearance)
Workflow:
-
Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 360 µL phosphate buffer (pH 7.4). Add 2 µL test compound. Incubate at 37°C for 5 min.
-
Initiation: Add 40 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Calculate Intrinsic Clearance (
) using the elimination rate constant ( ).[2] -
Success Criterion: If
of Azaspiro[2.3]hexane < of Piperidine analog, the spiro-cycle successfully blocked metabolism.
Evaluation Logic: The Decision Matrix
When should you choose azaspiro[2.3]hexane over the more common azaspiro[3.3]heptane? Use the following decision logic.
Figure 2: Decision Matrix for Scaffold Selection. This logic flow guides the medicinal chemist in selecting the appropriate spirocyclic replacement based on pKa and LogP requirements.
References
-
Grygorenko, O. O., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Journal of Organic Chemistry. Link[3]
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link
-
Mykhailiuk, P. K. (2025).[4] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. Link
-
Barnes-Seeman, D., et al. (2013). The Role of Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to diazaspiro[4.5]decanes
Executive Summary
The diazaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that restricts the conformational space of pharmacophores.[1][2] This spirocyclic core is critical in the design of GPCR ligands (e.g., NK1 antagonists), ion channel modulators, and enzyme inhibitors (e.g., TACE inhibitors).
This guide objectively compares three dominant synthetic methodologies for constructing the 2,8-diazaspiro[4.5]decane core, the most prevalent isomer in drug discovery. We analyze the trade-offs between the classical Bucherer-Bergs reaction , the scalable Michael Addition/Cyclization , and the versatile Ring-Closing Metathesis (RCM) .
Strategic Selection Matrix
| Feature | Method A: Bucherer-Bergs | Method B: Michael/Cyclization | Method C: Ring-Closing Metathesis |
| Primary Utility | Rapid access to hydantoin derivatives | Synthesis of 1-oxo-4-substituted analogs | Constructing unsubstituted cores or alkene handles |
| Scalability | High (Kg scale proven) | Moderate to High (Multi-gram) | Low to Moderate (Catalyst cost limits) |
| Stereocontrol | Low (Thermodynamic mixtures) | Moderate (Diastereoselective Michael) | High (Substrate dependent) |
| Key Limitation | Harsh hydrolysis required for pure diamines | Multi-step linear sequence | High cost of Ru-catalysts |
Structural & Retrosynthetic Analysis
The 2,8-diazaspiro[4.5]decane system consists of a piperidine ring spiro-fused to a pyrrolidine ring. The quaternary spiro-carbon (C5) is the sterically congested center that dictates the synthetic strategy.
Figure 1: Retrosynthetic disconnection of the diazaspiro[4.5]decane core showing the three primary logic paths.
Detailed Comparative Methodologies
Method A: The Bucherer-Bergs Reaction
Best for: Rapid generation of spiro-hydantoins (2,4-diones) and subsequent hydrolysis to amino-acids or diamines. Mechanism: Condensation of a ketone with potassium cyanide and ammonium carbonate.[3][4][5][6]
This is the industrial standard for generating the spiro-center due to the low cost of reagents. However, converting the resulting hydantoin to the amine often requires harsh basic hydrolysis (Ba(OH)₂, 150°C), which limits functional group compatibility.
Protocol (Representative):
-
Reagents: N-Benzyl-4-piperidone (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.5 eq).
-
Solvent: 50% aqueous Ethanol.
-
Conditions: Heat to 60°C for 12-24 hours.
-
Workup: Cool to 0°C. The spiro-hydantoin usually precipitates. Filter and wash with water.
-
Yield: Typically 75-90%.
Method B: Michael Addition / Reductive Cyclization
Best for: Creating 4-substituted-2,8-diazaspiro[4.5]decan-1-ones with diastereocontrol. Mechanism: Enolate formation of a piperidine-4-carboxylate followed by Michael addition to a nitroalkene, then reductive cyclization.
This route avoids the "symmetric" nature of the Bucherer-Bergs reaction, allowing for substitution on the pyrrolidine ring (e.g., C4-phenyl analogs).
Protocol (Representative):
-
Step 1 (Michael): LDA (1.1 eq) in THF at -78°C treated with N-Boc-ethyl isonipecotate. Add trans-
-nitrostyrene.[7] Warm to RT. -
Step 2 (Cyclization): Dissolve Michael adduct in EtOH. Add Raney-Nickel (excess) and apply H₂ (50 psi) at 50°C.
-
Note: The nitro group reduces to the amine, which intramolecularly attacks the ester to close the lactam ring.
-
Yield: ~50-60% (over 2 steps).
Method C: Ring-Closing Metathesis (RCM)
Best for: Academic synthesis, complex natural products, or when an alkene handle is required for further functionalization.[8] Mechanism: Ruthenium-catalyzed intramolecular metathesis of two terminal alkenes.
Protocol (Representative):
-
Precursor Synthesis: Double alkylation of N-benzyl-4-piperidone enolate (or equivalent) with allyl bromide.
-
RCM: Dissolve di-allyl intermediate (0.01 M, high dilution is critical) in degassed DCM.
-
Catalyst: Add Grubbs II catalyst (2-5 mol%).
-
Conditions: Reflux for 2-12 hours under Argon.
-
Workup: Concentrate and purify via silica gel chromatography to remove Ru residues.
-
Yield: 85-95% for the cyclization step.
Technical Comparison Data
The following data is synthesized from comparative literature analysis (see References).
| Metric | Bucherer-Bergs (Route A) | Michael/Cyclization (Route B) | RCM (Route C) |
| Step Count | 1 (to Hydantoin) / 2 (to Amine) | 2 (Linear) | 3+ (Precursor synthesis + RCM) |
| Overall Yield | High (60-85%) | Moderate (40-60%) | High (Stepwise), Low (Overall) |
| Atom Economy | High | Moderate | Low (Loss of ethylene + heavy catalyst) |
| Reagent Cost | $ (Low) | ||
| Safety Profile | Poor (Cyanide usage) | Moderate (High pressure H₂) | Good (Standard organic solvents) |
| Stereoselectivity | Thermodynamic control (often 1:1) | Kinetic control (Diastereoselective) | Substrate dependent |
Mechanistic Workflow: Bucherer-Bergs
The following diagram illustrates the complex equilibrium involved in Route A, explaining why thermodynamic products dominate.
Figure 2: Simplified mechanistic flow of the Bucherer-Bergs reaction leading to the spiro-hydantoin.[3]
Expert Commentary & Recommendations
For Industrial Scale-Up: Route A (Bucherer-Bergs) remains the superior choice despite the safety hazards of cyanide. The crystallization-driven purification of spiro-hydantoins allows for the handling of multi-kilogram batches without chromatography. Caution: Ensure efficient venting for ammonia and strict cyanide waste protocols.
For Lead Optimization (SAR): Route B (Michael/Cyclization) is recommended. It allows the introduction of diversity at the C4 position of the pyrrolidine ring (via different nitroalkenes) and the piperidine nitrogen (via different protecting groups), which is difficult to achieve with Route A.
For "Difficult" Scaffolds: If the piperidine ring is heavily substituted or conformationally strained, Route C (RCM) offers the highest probability of success. The thermodynamic driving force of ethylene release often overcomes steric barriers that stall alkylation reactions.
References
-
Mehrotra, M. M., et al. (2004).[9] "Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists." Journal of Medicinal Chemistry, 47(8), 2037–2061. Link
-
Krafft, E. A., et al. (2005).[7] "A Straightforward and Efficiently Scalable Synthesis of Novel Racemic 4-Substituted 2,8-Diazaspiro[4.5]decan-1-one Derivatives." Synthesis, 19, 3245–3252.[7] Link
-
Ishihara, Y., et al. (1992).[10] "Central cholinergic agents.[10] III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists." Chemical & Pharmaceutical Bulletin, 40(5), 1177–1185.[10] Link
-
Srikrishna, A., & Rao, M. S. (2008).[11] "Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction." Synlett, 2008(16), 2465-2468. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 2-Azaspiro[4.5]decane-6-carboxylic acid
[1][2][3]
Executive Safety Summary
Compound Class: Spirocyclic Amino Acid / Secondary Amine Physical State: Solid (Powder/Crystalline) Primary Hazard: Inhalation of Dust and Mucous Membrane Irritation . Operational Status: Band 3 Containment Recommended (Handle as a potent, uncharacterized bioactive intermediate until toxicological data proves otherwise).
This guide provides a risk-based PPE protocol for researchers handling 2-Azaspiro[4.5]decane-6-carboxylic acid . As a rigid spirocyclic scaffold used in drug discovery (often to constrain peptide geometry), this compound poses unique handling challenges due to its potential biological activity and physical properties (static-prone dust).
Risk Assessment & Hazard Identification
The "Why" behind the protocol.
Before selecting PPE, we must understand the causality of the hazard. This molecule contains two distinct functionalities: a secondary amine and a carboxylic acid.
| Hazard Category | Mechanism of Action | Critical Risk Factor |
| Inhalation (Dust) | As a zwitterionic solid, spirocyclic amino acids often form fine, electrostatic powders. Inhalation delivers the compound directly to the bloodstream via alveolar absorption. | Aerosolization during weighing and transfer. |
| Ocular/Mucosal | The secondary amine moiety is basic and potentially corrosive/irritating to moist membranes (eyes, nose, throat). | Caustic Dust settling on the eye surface. |
| Dermal (Solid) | Low risk of permeation in solid form, but high risk of mechanical transfer (glove-to-face). | Cross-Contamination via "dirty" gloves. |
| Dermal (Solution) | Once dissolved (e.g., in DMF, DMSO, or DCM), the solvent drives the permeation rate, carrying the solute through the skin. | Solvent-Mediated Absorption . |
The PPE Protocol
A Self-Validating System for Protection.
A. Respiratory Protection (The Primary Defense)
Engineering Control: All open handling (weighing, dispensing) must occur inside a certified Chemical Fume Hood .
-
Sash Height: Maintain sash at or below the certified working height (usually 18 inches).
-
PPE Augmentation: If weighing outside a hood is unavoidable (not recommended), a NIOSH-approved N95 particulate respirator is the absolute minimum. For larger quantities (>1g), use a P100 (HEPA) half-mask respirator .
B. Ocular Protection[4]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Why: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust around glasses and into the eye. Goggles provide a seal.[1]
-
-
Contact Lenses: Prohibited unless worn under sealed goggles.
C. Dermal Protection (Glove Selection Logic)
Glove selection is dynamic based on the state of the matter.
Scenario 1: Handling Solid Powder
-
Glove Type: Nitrile (Disposable), minimum 4-5 mil thickness.
-
Protocol: Double-gloving is recommended.
-
Inner Glove: Acts as a second skin.
-
Outer Glove: Sacrificial layer. Remove immediately if contaminated to prevent spread.[2]
-
Scenario 2: Handling Solutions (Synthesis/Purification)
-
Critical Note: The solvent dictates the glove material, not the solute.
-
DCM (Dichloromethane): Standard nitrile degrades in <2 minutes. Use Silver Shield (Laminate) or PVA gloves.
-
DMF/DMSO: Standard nitrile is generally acceptable for splash protection, but change immediately upon contact.
D. Body Protection[1][2][3][6][7]
-
Lab Coat: 100% Cotton or Flame-Resistant (Nomex) if using flammable solvents. Synthetic blends (polyester) should be avoided as they can melt into skin during a fire.
-
Wrist Coverage: Ensure the glove cuff overlaps the lab coat sleeve. No skin should be exposed at the wrist.
Decision Logic & Visualization
PPE Selection Decision Tree
This diagram illustrates the logical flow for selecting the correct PPE based on the experimental state.
Caption: Logic flow for selecting appropriate gloves and respiratory protection based on the physical state and solvent carrier.
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation (The "Static Check")
-
Glove Integrity Test: Inflate nitrile gloves with air and hold near your cheek to feel for pinhole leaks before donning.
-
Static Discharge: Spirocyclic amino acids are prone to static charge. Use an anti-static gun or polonium strip near the balance if the powder is "jumping."
-
Pre-Weighing: Place a secondary container (weigh boat inside a larger beaker) in the balance to catch spills.
Phase 2: Transfer & Reaction
-
The "Clean Hand / Dirty Hand" Rule:
-
Dominant Hand (Dirty): Handles the spatula and chemical container.
-
Non-Dominant Hand (Clean): Opens doors, adjusts sash, operates computer.
-
-
Solubilization: Add solvent slowly to the solid. Avoid dumping solid into solvent, which can cause a "puff" of aerosolized powder.
Phase 3: Decontamination & Disposal
-
Wipe Down: Use a wet paper towel (solvent-appropriate) to wipe the balance area while still wearing PPE.
-
Doffing Sequence:
-
Remove outer gloves (if double gloving).
-
Remove goggles (handle by the strap, not the lens).
-
Remove lab coat.
-
Remove inner gloves (turn inside out).
-
Wash hands with soap and water for 20 seconds.
-
-
Disposal:
-
Solid Waste: Segregate into "Solid Hazardous Waste." Do not trash.
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The amine functionality can cause corneal damage if not rinsed quickly. |
| Skin Contact | Brush off dry powder first (do not wet, as this may increase absorption area). Then wash with soap and copious water.[3][4][5] |
| Spill (< 5g) | Cover with wet paper towels to prevent dust. Wipe up and dispose of as hazardous waste.[3][5] |
| Spill (> 5g) | Evacuate the immediate area. Allow dust to settle. Don N95/P100 respirator before re-entering to clean. |
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[6][7] (29 CFR 1910.1450). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - PPE Selection. [Link]
Sources
- 1. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aaronchem.com [aaronchem.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. ipgsf.com [ipgsf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
